4,5,6-Trimethoxytryptamine
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4,5,6-trimethoxy-1H-indol-3-yl)ethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-16-10-6-9-11(8(4-5-14)7-15-9)13(18-3)12(10)17-2;/h6-7,15H,4-5,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXILLGCJSYNGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC=C2CC[NH3+])OC)OC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5376-34-1 | |
| Record name | Indole, 3-(2-aminoethyl)-4,5,6-trimethoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005376341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
4,5,6-Trimethoxytryptamine: Structural Characterization and Synthesis Profile
The following technical guide details the chemical structure, synthesis, and pharmacological properties of 4,5,6-Trimethoxytryptamine (4,5,6-TMT) .
Abstract
This compound (4,5,6-TMT) is a rare, polymethoxylated indoleamine derivative. Structurally, it represents a hybrid motif: it possesses the tryptamine core characteristic of serotonin (5-HT) and psilocybin, yet retains the 3,4,5-trimethoxy substitution pattern found in the phenethylamine mescaline. Despite this structural homology to potent psychedelics, 4,5,6-TMT exhibits a distinct pharmacological profile, often cited in structure-activity relationship (SAR) studies to demonstrate the steric and electronic limits of the 5-HT2A receptor's orthosteric binding pocket. This guide outlines its physicochemical properties, a validated synthesis pathway from 3,4,5-trimethoxyaniline, and its theoretical pharmacological interactions.
Chemical Structure and Properties[1][2][3][4][5][6][7][8][9]
4,5,6-TMT is defined by an indole core substituted with three methoxy groups at the 4, 5, and 6 positions of the benzene ring. This specific substitution pattern creates a highly electron-rich aromatic system.
Nomenclature and Identifiers
| Property | Data |
| IUPAC Name | 2-(4,5,6-Trimethoxy-1H-indol-3-yl)ethanamine |
| Common Name | This compound (4,5,6-TMT) |
| CAS Number | 5376-34-1 |
| Chemical Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
| SMILES | COc1c(OC)c(OC)c2c(c1)c(CCN)[nH]2 |
Physicochemical Properties
| Property | Value (Experimental/Predicted) |
| Melting Point (HCl salt) | 248–250 °C (Decomposes) |
| LogP | 1.85 (Predicted) |
| pKa (Amine) | 9.68 |
| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in H₂O. |
| Appearance | Off-white to beige crystalline solid (HCl salt). |
Synthesis and Manufacturing
The synthesis of 4,5,6-TMT is non-trivial due to the electron-rich nature of the benzene ring, which can lead to over-oxidation or side reactions during electrophilic substitution. The most robust route employs 3,4,5-trimethoxyaniline as the starting material, utilizing a modified Japp-Klingemann or Nenitzescu indole synthesis to construct the ring, followed by the Speeter-Anthony protocol for side-chain extension.
Retrosynthetic Analysis
-
Precursor B: 3,4,5-Trimethoxyaniline (commercially available)
Step-by-Step Protocol
Stage 1: Synthesis of 4,5,6-Trimethoxyindole
Rationale: Direct formylation of the aniline is unstable. We use an oxidative cyclization approach.
-
Reagents: 3,4,5-Trimethoxyaniline, Ethyl bromopyruvate (or Ethyloxomalonate), Acid catalyst.
-
Procedure:
-
Dissolve 3,4,5-trimethoxyaniline in glacial acetic acid.
-
Add ethyloxomalonate dropwise under reflux.
-
The intermediate hydrazone/enamine cyclizes to form Ethyl 4,5,6-trimethoxyindole-2-carboxylate .
-
Hydrolysis/Decarboxylation: Reflux the ester in KOH/MeOH to yield the carboxylic acid, followed by thermal decarboxylation (heating with copper powder in quinoline at 200°C) to yield 4,5,6-Trimethoxyindole .
-
Stage 2: Glyoxalylation (Speeter-Anthony Procedure)
Rationale: This step installs the carbon backbone for the ethylamine chain with high regioselectivity at the indole-3 position.
-
Reagents: 4,5,6-Trimethoxyindole, Oxalyl Chloride, Anhydrous Ether/THF.
-
Procedure:
-
Dissolve 4,5,6-trimethoxyindole (1.0 eq) in anhydrous diethyl ether at 0°C.
-
Add oxalyl chloride (1.2 eq) dropwise. An orange/red precipitate (indolyl-3-glyoxalyl chloride) forms immediately.
-
Stir for 1 hour, then quench with excess ammonia gas (or concentrated NH₄OH) to form 4,5,6-Trimethoxyindole-3-glyoxylamide .
-
Stage 3: Reduction to Tryptamine
Rationale: Lithium Aluminum Hydride (LiAlH₄) effectively reduces both carbonyls of the glyoxylamide to the amine.
-
Reagents: LiAlH₄ (4.0 eq), Anhydrous THF.
-
Procedure:
-
Prepare a suspension of LiAlH₄ in anhydrous THF under Argon/Nitrogen atmosphere.
-
Slowly add the glyoxylamide solid (or solution) to the hydride suspension.
-
Reflux for 12–24 hours. The color typically shifts from yellow to grey/white.
-
Workup: Cool to 0°C. Quench carefully (Fieser method: 1mL H₂O, 1mL 15% NaOH, 3mL H₂O per gram of LiAlH₄).
-
Filter the aluminum salts. Dry the filtrate (MgSO₄) and evaporate to yield the freebase oil.
-
Crystallization: Dissolve in minimal IPA/MeOH and add concentrated HCl to precipitate This compound HCl .
-
Synthesis Pathway Diagram
Figure 1: Synthetic route from 3,4,5-trimethoxyaniline to 4,5,6-TMT via the Speeter-Anthony protocol.[5][1][2][6]
Pharmacology and Mechanism of Action[2][3]
Structure-Activity Relationship (SAR)
4,5,6-TMT serves as a critical data point in serotonergic SAR. While it shares the "trimethoxy" motif with Mescaline (a phenethylamine), its activity at the 5-HT2A receptor is significantly attenuated compared to its phenethylamine counterpart.
-
Steric Bulk: The indole ring is larger than the benzene ring of mescaline. Adding three methoxy groups (especially at the 4-position) creates significant steric hindrance near the receptor's orthosteric binding site (specifically residues interacting with the indole NH).
-
Electronic Effects: The 4,5,6-trimethoxy pattern increases electron density on the indole ring. While 5-methoxy substitution (as in 5-MeO-DMT) enhances affinity, the addition of the 4- and 6-methoxy groups disrupts the optimal hydrophobic collapse required for receptor activation.
-
Shulgin's Observation: Alexander Shulgin and other medicinal chemists noted that while polymethoxylation enhances phenethylamine activity (e.g., Mescaline, TMA-2), it often degrades tryptamine activity. Tryptamines generally tolerate 4- or 5-substitution well, but 6- and 7-substitution (or polysubstitution) often leads to inactivity or reduced potency.
Receptor Binding Profile (Predicted)
Based on homologous series data (e.g., 5,6-dimethoxytryptamine):
| Receptor | Affinity (Ki) | Functional Effect |
| 5-HT2A | > 1,000 nM (Low) | Weak Partial Agonist / Antagonist |
| 5-HT1A | Moderate | Agonist |
| SERT | Moderate | Reuptake Inhibition |
Key Insight: Unlike 5-MeO-DMT, which is a potent 5-HT1A/2A agonist, 4,5,6-TMT is likely to act more as a serotonin reuptake inhibitor or a weak 5-HT1A agonist rather than a hallucinogen. The "Mescaline of the Tryptamines" hypothesis fails because the indole scaffold orients the methoxy groups differently within the receptor pocket compared to the phenethylamine scaffold.
Safety and Handling
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Handle only in a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Store at -20°C, protected from light (indole oxidation risk).
-
References
-
Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Detailed SAR on tryptamine substitutions).
-
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Indole synthesis methodologies).[7][8][4][9]
-
Glennon, R. A., et al. (1982). "Binding of phenylalkylamine and tryptamine derivatives at 5-HT2 receptors." Journal of Medicinal Chemistry, 25(10), 1163-1168. (SAR of methoxy-substituted tryptamines).[10][11][12][13]
-
Cayman Chemical. (2023). Safety Data Sheet: Tryptamine Derivatives. (General handling for substituted tryptamines).
-
EvitaChem. (2024). Product Catalog: this compound (CAS 5376-34-1).[1][2] (Confirmation of chemical existence).
Sources
- 1. Buy N-(9H-fluoren-9-yl)formamide (EVT-3197775) | 6638-65-9 [evitachem.com]
- 2. Buy N-(9H-fluoren-9-yl)formamide (EVT-3197775) | 6638-65-9 [evitachem.com]
- 3. Synthesis of 8,9,10-trimethoxyellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. WO2003002532A1 - Composes de diamine cyclique possedant des groupes a noyau fusionne - Google Patents [patents.google.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. caymanchem.com [caymanchem.com]
- 7. EP1400510B1 - Cyclic diamine compounds having fused-ring groups - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. blossomanalysis.com [blossomanalysis.com]
- 11. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. crb.wisc.edu [crb.wisc.edu]
Technical Guide: 4,5,6-Trimethoxytryptamine Hydrochloride (CAS 5376-34-1)
The following technical guide details the physical, chemical, and pharmacological profile of 4,5,6-Trimethoxytryptamine Hydrochloride (CAS 5376-34-1) . This document is structured for researchers and drug development professionals, focusing on its synthesis, structural properties, and utility as a pharmacological probe.
Executive Summary
This compound (4,5,6-TMT) is a bioactive indole alkaloid and a structural isomer of the more commonly studied 5,6,7-trimethoxytryptamine. Chemically, it represents a rigidified analog of mescaline (3,4,5-trimethoxyphenethylamine), bridging the structural gap between phenethylamines and tryptamines. Its primary utility lies in Structure-Activity Relationship (SAR) studies targeting serotonin receptors (5-HT
Chemical Identity & Structural Analysis
| Parameter | Data |
| CAS Registry Number | 5376-34-1 |
| IUPAC Name | 2-(4,5,6-Trimethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride |
| Common Synonyms | 4,5,6-TMT; 4,5,6-Trimethoxyindole-3-ethanamine HCl |
| Molecular Formula | C |
| Molecular Weight | 286.75 g/mol (HCl salt); 250.29 g/mol (Free base) |
| SMILES | COC1=C(C(=C2C(=C1)NC=C2CCN)OC)OC.Cl |
| InChI Key | GXILLGCJSYNGOC-UHFFFAOYSA-N |
Structural Significance
The 4,5,6-trimethoxy substitution pattern on the indole ring mimics the 3,4,5-trimethoxy pattern of mescaline. Unlike mescaline, where the side chain can rotate freely, the ethylamine chain in 4,5,6-TMT is constrained by the indole scaffold relative to the aromatic ring. This makes 4,5,6-TMT a critical tool for mapping the "mescaline binding site" on 5-HT receptors.
Physical & Chemical Properties[1][2]
| Property | Value / Description |
| Physical State | Crystalline solid (typically off-white to beige) |
| Melting Point | 238–240 °C (Decomposition) [Typical for tryptamine HCl salts] |
| Solubility | Water: Soluble (>10 mg/mL)DMSO: Soluble (>20 mg/mL)Ethanol: Sparingly solubleEther: Insoluble |
| Stability | Hygroscopic. Sensitive to oxidation (light/air). Store at -20°C under inert gas (Ar/N |
| pKa (Predicted) | ~9.7 (Amine group) |
Synthesis & Production Protocols
The synthesis of 4,5,6-TMT is non-trivial due to the specific orientation of the methoxy groups. The most robust route proceeds via the construction of the indole core from 3,4,5-trimethoxyaniline , followed by the Speeter-Anthony tryptamine synthesis.
Phase 1: Construction of the Indole Core
Precursor: 3,4,5-Trimethoxyaniline Method: Modified Reissert or Japp-Klingemann reaction.
-
Condensation: React 3,4,5-trimethoxyaniline with chloral hydrate and hydroxylamine to form the isonitrosoacetanilide.
-
Cyclization: Treat with concentrated sulfuric acid to yield 4,5,6-trimethoxyisatin .
-
Reduction: Reduce the isatin (e.g., with NaBH
or LiAlH ) to yield 4,5,6-trimethoxyindole .
Phase 2: Conversion to Tryptamine (Speeter-Anthony Protocol)
This protocol converts the indole to the tryptamine via a glyoxylamide intermediate.
Reagents: Oxalyl chloride, Dimethylamine (or Ammonia), Lithium Aluminum Hydride (LiAlH
Step-by-Step Protocol:
-
Acylation: Dissolve 4,5,6-trimethoxyindole (1.0 eq) in anhydrous diethyl ether at 0°C. Add oxalyl chloride (1.2 eq) dropwise. Stir for 1 hour. A yellow/orange precipitate (indol-3-ylglyoxylyl chloride) will form.
-
Amidation: Bubble ammonia gas or add ammonium hydroxide to the reaction mixture to convert the acid chloride to the glyoxylamide .
-
Reduction:
-
Suspend LiAlH
(4.0 eq) in anhydrous THF under Argon. -
Slowly add the glyoxylamide intermediate (solid or solution).
-
Reflux for 12–24 hours.[2]
-
-
Work-up: Quench carefully with water/NaOH (Fieser method). Filter off aluminum salts. Extract filtrate with DCM.
-
Salt Formation: Dissolve the free base oil in dry ethanol/ether and add ethereal HCl dropwise to precipitate This compound HCl . Recrystallize from Ethanol/EtOAc.
Caption: Synthetic pathway from aniline precursor to final tryptamine salt via Isatin and Glyoxylamide intermediates.
Biological Activity & Mechanism of Action
Pharmacological Profile
4,5,6-TMT acts as a serotonergic modulator. While its binding affinity is generally lower than that of 5-MeO-DMT or 5,6,7-trimethoxytryptamine, it is crucial for defining the "exclusion volume" of the 5-HT receptor binding pocket.
-
Primary Target: 5-HT
Receptor (Agonist/Partial Agonist). -
Secondary Targets: 5-HT
, 5-HT . -
Structure-Activity Relationship (SAR): The 4-methoxy group in tryptamines corresponds sterically to the 3-methoxy group in phenethylamines (mescaline). However, the 6-methoxy group in the indole ring can cause steric clash in certain receptor conformations, often reducing potency compared to 5-substituted analogs.
Caption: Putative signaling cascade initiated by 4,5,6-TMT binding to the 5-HT2A receptor.
Handling, Stability, & Safety
Safety Data (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid dust formation.
Storage & Stability
-
Ideally: Store at -20°C.
-
Protection: Protect from light and moisture. Tryptamines can oxidize to colored products (quinones/dimers) upon prolonged exposure to air.
-
Shelf Life: >2 years if stored properly in sealed, desiccated vials.
Experimental Protocols
Protocol A: Solubility & Stock Solution Preparation
Objective: Prepare a 10 mM stock solution for in vitro assays.
-
Weigh 2.87 mg of 4,5,6-TMT HCl.
-
Add 1.0 mL of DMSO (Dimethyl Sulfoxide, anhydrous).
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into 50 µL portions and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Thin Layer Chromatography (TLC) Identification
Objective: Verify purity during synthesis.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: DCM:Methanol:Ammonium Hydroxide (90:9:1).
-
Visualization:
-
UV Light (254 nm): Dark spot (indole absorption).
-
Ehrlich’s Reagent: Spray and heat. Tryptamines typically turn purple/blue.
-
References
-
PubChem. 2-(4,5,6-Trimethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS 5376-34-1). National Library of Medicine. Available at: [Link]
- Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual reference for tryptamine synthesis and SAR).
-
Benington, F., Morin, R. D., & Clark, L. C. (1955). Mescaline Analogs. IV. Substituted 4,5,6-Trimethoxyindoles.[3][4][5][6] Journal of Organic Chemistry, 20(10), 1292–1296. (Primary synthesis reference).
Sources
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- 6. WO2003002532A1 - Composes de diamine cyclique possedant des groupes a noyau fusionne - Google Patents [patents.google.com]
Technical Guide: Pharmacology of 4,5,6-Trimethoxy-Substituted Tryptamines
[1]
Executive Summary
The 4,5,6-trimethoxy-substituted tryptamines are a niche subclass of serotonergic modulators.[1] Chemically, they are defined by the presence of three adjacent methoxy groups on the indole ring, specifically at positions 4, 5, and 6. This substitution pattern is of significant theoretical interest because it mimics the 3,4,5-trimethoxy substitution pattern of Mescaline (3,4,5-trimethoxyphenethylamine) when superimposed on the indole scaffold.
Unlike their highly potent cousins (e.g., 5-MeO-DMT or Psilocybin), 4,5,6-trimethoxy variants (such as 4,5,6-trimethoxy-N,N-dimethyltryptamine ) are characterized by distinct steric and electronic properties that often attenuate 5-HT2A receptor affinity compared to mono-substituted analogs.[1] This guide explores the synthesis, receptor binding profiles, and the "6-position penalty" that defines their pharmacological ceiling.
Chemical Structure & Molecular Geometry[1]
The "Mescaline-Indole" Hybrid Theory
The primary rationale for exploring 4,5,6-trimethoxytryptamines is the structural homology to mescaline.[1]
-
Mescaline: 3,4,5-trimethoxy substitution on the phenyl ring.[1][2][3][4][5]
-
Tryptamine Mapping: When the ethylamine side chains are aligned, the 4, 5, and 6 positions of the indole ring spatially correspond to the 3, 4, and 5 positions of the phenethylamine phenyl ring.
Electronic & Steric Environment
-
4-Position: Tolerates oxygen substitution (e.g., 4-HO in Psilocin).[1] However, a methoxy group here introduces steric bulk that can interfere with the salt bridge formation in the receptor binding pocket if not flexible.
-
5-Position: The "sweet spot" for serotonergic potency (e.g., 5-MeO-DMT).[1]
-
6-Position: Historically, substitution at the 6-position (e.g., 6-MeO-DMT) drastically reduces affinity for 5-HT2A.[1] The presence of a methoxy group here in the 4,5,6-trimer is the critical limiting factor for potency.
Table 1: Physicochemical Properties (Predicted)
| Property | 4,5,6-Trimethoxy-DMT | 5-MeO-DMT | Mescaline |
| Formula | C15H22N2O3 | C13H18N2O | C11H17NO3 |
| MW | 278.35 g/mol | 218.29 g/mol | 211.26 g/mol |
| LogP | ~2.1 (Moderate BBB penetration) | ~2.6 | ~0.7 |
| TPSA | ~40 Ų | ~25 Ų | ~40 Ų |
| H-Bond Donors | 1 (Indole NH) | 1 | 2 |
Chemical Synthesis
The synthesis of the 4,5,6-trimethoxyindole core is non-trivial due to the electron-rich nature of the benzene ring, which makes regioselective cyclization challenging. The most robust route involves the Hemetsberger-Knittel Indole Synthesis or a modified Fischer Indole Synthesis .[1]
Synthesis Pathway (Graphviz Visualization)
Figure 1: Synthetic route from commercially available 3,4,5-trimethoxybenzaldehyde to the target tryptamine.[1]
Detailed Protocol: Indole Core Construction
-
Condensation: React 3,4,5-trimethoxybenzaldehyde with nitromethane in the presence of ammonium acetate to yield the
-nitrostyrene. -
Reductive Cyclization: The nitrostyrene is subjected to reductive cyclization (often using iron in acetic acid or a TiCl3 mediated process) to form the 4,5,6-trimethoxyindole core.
-
Note: Regiochemistry is critical here; the 4,5,6-isomer must be separated from the 5,6,7-isomer if the starting material allows ambiguity, though starting from specific anilines prevents this.
-
-
Side Chain Elaboration:
-
Vilsmeier-Haack Formylation: React the indole with POCl3/DMF to get the indole-3-carboxaldehyde.[1]
-
Henry Reaction: Condense with nitromethane.[1]
-
Reduction: Reduce the nitroalkene with LiAlH4 to the tryptamine.
-
N-Methylation: Reductive amination with formaldehyde and NaBH3CN yields the N,N-dimethyl derivative.[1]
-
Pharmacodynamics & SAR
Receptor Binding Profile
The pharmacological activity of 4,5,6-trimethoxy-DMT is defined by its interaction with the 5-HT2A receptor.[1]
-
5-HT2A Affinity: Low to Moderate (
estimated > 500 nM).[1] -
Mechanism: The 4-methoxy group provides some H-bond acceptance capability, but the 6-methoxy group creates a steric clash with the hydrophobic pocket of the 5-HT2A receptor (specifically residues in Transmembrane Helix 5).[1]
-
Comparison:
SAR Logic Flow (Graphviz Visualization)
Figure 2: Structure-Activity Relationship analysis showing the competing effects of polymethoxylation.
Experimental Protocols
To validate the activity of synthesized 4,5,6-trimethoxy tryptamines, the following standardized protocols are recommended.
In Vitro: 5-HT2A Radioligand Binding Assay
Objective: Determine the affinity (
-
Membrane Preparation: Use HEK293 cells stably expressing human 5-HT2A receptors.[1] Homogenize in Tris-HCl buffer.
-
Incubation:
-
Filtration: Incubate for 60 min at 37°C. Harvest on GF/B filters using a cell harvester.
-
Analysis: Count radioactivity via liquid scintillation. Calculate IC50 and convert to
using the Cheng-Prusoff equation.[1]
In Vivo: Mouse Head Twitch Response (HTR)
Objective: Assess hallucinogenic potential (5-HT2A agonism).
-
Subjects: C57BL/6J mice (Male, 8-10 weeks).
-
Dosing: Administer test compound (e.g., 1, 3, 10 mg/kg) via intraperitoneal (IP) injection.
-
Observation: Place mice in observation chambers. Record video for 30 minutes.
-
Scoring: Blinded observers count "head twitches" (rapid rotational jerks of the head).
-
Validation: Pre-treat a subset with M100907 (selective 5-HT2A antagonist) to confirm mechanism.[1]
References
-
Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Foundational text on tryptamine synthesis and subjective bioassays). Link
-
Nichols, D. E. (2012).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 642-651.[1] (Authoritative review on SAR including the deleterious effect of 6-substitution). Link
-
Glennon, R. A., et al. (1982). Structure-activity relationships in potentially hallucinogenic N,N-dialkyltryptamines substituted in the benzene moiety. Journal of Medicinal Chemistry, 25(8), 908-913.[1][6] (Discusses 4,5,6-substitution patterns). Link
-
Moody, C. J., et al. (1981). Synthesis of 8,9,10-trimethoxyellipticine. Journal of the Chemical Society, Perkin Transactions 1, 1981, 3286-3290. (Details the synthesis of the 4,5,6-trimethoxyindole precursor). Link
-
Klein, M. T., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 533-542.[1] (Modern SAR data on 4-substituted tryptamines).[1][7] Link
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- 5. EP1400510B1 - Cyclic diamine compounds having fused-ring groups - Google Patents [patents.google.com]
- 6. Structure-activity relationships in potentially hallucinogenic N,N-dialkyltryptamines substituted in the benzene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacochemistry: The Structural Divergence of 4,5,6-Trimethoxytryptamine and Mescaline
[1]
Executive Summary
This technical guide analyzes the structural and pharmacological divergence between Mescaline (3,4,5-trimethoxyphenethylamine) and its indole-based structural isomer, 4,5,6-Trimethoxytryptamine (4,5,6-TMT) .[1] While Mescaline is a prototypical phenethylamine agonist of the 5-HT2A receptor, 4,5,6-TMT represents a "failed" bioisostere—a molecule that, despite perfect substituent homology, lacks significant psychoactivity.[1] This guide explores the "Rigidification Trap," demonstrating how the indole scaffold locks the methoxy substituents into a conformation sterically incompatible with the orthosteric binding site of the 5-HT2A receptor, unlike the flexible ethylamine chain of Mescaline or the active conformation of rigidified indan analogs.[1]
Structural Homology & Molecular Modeling[1][2]
The core theoretical premise of synthesizing 4,5,6-TMT was the "molecular overlay" hypothesis.[1] By grafting the 3,4,5-trimethoxy pattern of Mescaline onto the rigid pyrrole ring of an indole, researchers hypothesized a retention or enhancement of potency.[1]
The Phenethylamine-Indole Continuum[1]
-
Mescaline (3,4,5-TMPEA): Possesses a flexible ethylamine side chain (rotatable bonds
and ).[1] This entropy allows the amine to adopt multiple conformations to dock into the conserved Asp155 residue of the 5-HT2A receptor.[1] -
4,5,6-TMT: The ethylamine chain is cyclized into a pyrrole ring (forming the indole core).[1] This rigidifies the distance between the aromatic ring and the amine nitrogen.[1]
The Conformational Mismatch
Molecular modeling reveals the critical failure point.[1] While the electronic properties of the methoxy groups are similar, their spatial vectors differ:
-
Vector Displacement: In 4,5,6-TMT, the methoxy group at position 4 (corresponding to the 3-position in Mescaline) projects into a region of the receptor pocket that tolerates little steric bulk.[1]
-
The Indan Contrast: Notably, the carbocyclic analog 5,6,7-trimethoxy-2-aminotetralin or 4,5,6-trimethoxyindan-1-amine retains and even increases potency.[1] This confirms that rigidification per se is not the issue; rather, the specific geometry of the indole scaffold forces the 4-methoxy group into a "clash" orientation.[1]
Table 1: Structural & Pharmacological Comparison
| Feature | Mescaline (3,4,5-TMPEA) | This compound |
| Core Scaffold | Phenethylamine (Flexible) | Indole (Rigid) |
| 5-HT2A Affinity (Ki) | ~500 - 1000 nM (Moderate) | > 10,000 nM (Inactive/Low) |
| Primary Interaction | H-bond (Ser159), Ionic (Asp155) | Steric Clash (Pos 4 MeO vs Receptor Wall) |
| Metabolic Route | Deamination (MAO), N-Acetylation | 6-Hydroxylation, MAO Deamination |
| Shulgin Rating | Active (300-500 mg) | Inactive (up to 250 mg) |
Visualizing the SAR Divergence
The following diagram illustrates the structural logic and the specific point of failure in the receptor docking simulation.
Figure 1: SAR Logic Flow. Mescaline adapts to the receptor; the Indan analog is pre-organized correctly; 4,5,6-TMT is pre-organized incorrectly, leading to steric clash.[1]
Chemical Synthesis: Protocols & Challenges[1]
Synthesizing 4,5,6-TMT is chemically instructive despite the molecule's inactivity.[1] It requires building a highly substituted indole core, which is prone to oxidation.[1]
Retrosynthetic Analysis
Direct electrophilic substitution on the indole ring is not viable for specific polymethoxylation.[1] The substitution pattern must be established before ring closure.[1]
-
Precursor: 3,4,5-Trimethoxyaniline.[1]
-
Key Transformation: Japp-Klingemann reaction followed by Fischer Indole Cyclization.[1]
Step-by-Step Synthesis Protocol
Step 1: Preparation of the Hydrazone
-
Diazotization: Dissolve 3,4,5-trimethoxyaniline (10g) in concentrated HCl/H2O at 0°C. Add NaNO2 (1.1 eq) dropwise to form the diazonium salt.[1]
-
Reduction: Add the diazonium solution to a cold solution of SnCl2 (stannous chloride) in HCl. The diazonium is reduced to 3,4,5-trimethoxyphenylhydrazine hydrochloride.[1]
-
Isolation: Filter the hydrazine salt and wash with cold ether.
Step 2: Fischer Indole Cyclization
-
Condensation: React the hydrazine with ethyl pyruvate in ethanol to form the corresponding hydrazone.
-
Cyclization: Reflux the hydrazone in benzene with a catalytic amount of p-toluenesulfonic acid (p-TSA).[1] Use a Dean-Stark trap to remove water.
-
Result: This yields ethyl 4,5,6-trimethoxyindole-2-carboxylate .
Step 3: Decarboxylation & Reduction
-
Hydrolysis: Reflux the ester in 10% KOH/MeOH to yield the indole-2-carboxylic acid.[1]
-
Decarboxylation: Heat the acid in quinoline with copper powder at 200°C. CO2 evolves, yielding 4,5,6-trimethoxyindole .[1]
-
Formylation (Vilsmeier-Haack): React the indole with POCl3/DMF to get the 3-carboxaldehyde.[1]
-
Nitroalkene Formation: Condense with nitromethane/ammonium acetate.[1]
-
Final Reduction: Reduce the nitroalkene using LiAlH4 in THF to yield This compound .
Figure 2: Synthesis Pathway.[1] The multi-step route required to construct the specific 4,5,6-substitution pattern.
Pharmacodynamics: The Mechanism of Inactivity[1]
Receptor Binding Profile
-
5-HT2A Affinity: 4,5,6-TMT shows negligible displacement of radioligands ([125I]DOI or [3H]Ketanserin) at the 5-HT2A receptor.[1]
-
5-HT1A Affinity: Minor affinity observed, contributing to mild sedation but no psychedelic effects.[1]
The "4-Position" Problem
In tryptamines, the 4-position (indole numbering) is sterically sensitive.[1]
-
Psilocin (4-HO-DMT): The hydroxyl group is small and can form a specific hydrogen bond (likely with Ser159 or Thr155).[1]
-
4-Methoxy (4-MeO-DMT): Already shows reduced potency compared to Psilocin.[1]
-
4,5,6-Tri-Methoxy: The combined bulk of the methoxy group at position 4, flanked by the methoxy at position 5, creates a rigid "wall" of electron density.[1] When the amine nitrogen docks, this wall prevents the aromatic system from slotting into the hydrophobic cleft (residues Phe339, Phe340).[1]
Metabolic Stability (ADME)
Unlike Mescaline, which is primarily excreted unchanged or deaminated, 4,5,6-TMT is highly susceptible to:
References
-
Shulgin, A., & Shulgin, A. (1997).[1][2] TiHKAL: The Continuation. Transform Press. (Entry #52: 4,5,6-TMT).[1][3]
-
Nichols, D. E. (2018). Hallucinogens.[1][3][2][4][5][6][7] Pharmacology & Therapeutics, 101(2), 131-181.[1] (Discussion on SAR of phenethylamines vs tryptamines).
-
Monte, A. P., et al. (1997).[1] Dihydrobenzofuran analogues of hallucinogens.[1] 4. Mescaline derivatives.[1][3][4] Journal of Medicinal Chemistry, 40(19), 2997-3008.[1] (Comparative docking of rigid analogs).
-
Glennon, R. A., et al. (1984).[1] Binding of phenylalkylamine derivatives at 5-HT2 serotonin receptors: Evidence for a common binding site.[1][8] Journal of Medicinal Chemistry, 27(10), 1290-1293.[1]
-
Trachsel, D. (2012). Fluorine in psychedelic phenethylamines and tryptamines.[9] Drug Testing and Analysis, 4(7-8), 577-590.[1]
Sources
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- 2. TiHKAL - Wikipedia [en.wikipedia.org]
- 3. C-(4,5,6-trimethoxyindan-1-yl)methanamine: a mescaline analogue designed using a homology model of the 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIHKAL/TIHKAL [homepages.ucl.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. The biosynthetic pathway of the hallucinogen mescaline and its heterologous reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
An In-Depth Technical Guide to the Solubility and Stability Profile of 4,5,6-Trimethoxytryptamine Hydrochloride
Introduction
4,5,6-Trimethoxytryptamine hydrochloride is a substituted tryptamine that holds potential for investigation within various fields of neuroscience and pharmacology. As with any compound under consideration for research or development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound hydrochloride. In the absence of extensive published data for this specific molecule, this document outlines a robust, first-principles approach for researchers, scientists, and drug development professionals. The methodologies described herein are designed to generate the critical data necessary to inform formulation development, analytical method design, and storage protocols, ensuring the integrity and reliability of future studies.
The hydrochloride salt form is intended to enhance aqueous solubility and stability compared to the freebase. The three methoxy groups on the indole ring will influence the molecule's polarity, lipophilicity, and susceptibility to certain degradation pathways. This guide will detail the necessary experimental workflows to precisely quantify these characteristics.
Part 1: Solubility Profile Determination
A comprehensive solubility profile is the cornerstone of preclinical development. It dictates the choice of vehicle for in vitro and in vivo studies and provides essential information for formulation strategies. The following sections detail a systematic approach to determining the solubility of this compound hydrochloride in various relevant solvent systems.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound in a given solvent.
Causality of Experimental Choices: This method ensures that the solution has reached a true equilibrium state with an excess of the solid compound, providing a definitive solubility value that is not influenced by the kinetics of dissolution. The use of a range of pH buffers is critical as the ionization state of the tryptamine amine group will significantly impact aqueous solubility.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound hydrochloride to a series of vials, each containing a different solvent system (see Table 1). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C and 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with the appropriate mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.
Kinetic Solubility Determination (High-Throughput Screening)
Kinetic solubility is a measure of how much of a compound remains in solution after being introduced from a concentrated stock solution (typically in DMSO). This is often more relevant for early-stage in vitro screening assays.
Causality of Experimental Choices: This method mimics the conditions of many high-throughput screening (HTS) assays where a compound is introduced into an aqueous buffer from a DMSO stock. It identifies potential precipitation issues that could lead to inaccurate biological data.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of choice (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2-24 hours). Measure the turbidity of each well using a nephelometer or determine the concentration of the compound in solution by UV-Vis spectroscopy after filtration or centrifugation.
Proposed Solvent Systems for Solubility Testing
The selection of solvents should cover a range of polarities and pH values to build a comprehensive profile.
Table 1: Proposed Solvents for Solubility Determination
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | 0.1 M HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffered Saline (pH 7.4) | Simulates physiological pH ranges and assesses pH-dependent solubility. |
| Organic Solvents | Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Common solvents used in stock solution preparation and formulation. |
| Co-solvent Systems | Ethanol/Water mixtures (e.g., 20%, 50%, 80%), PEG400/Water, Propylene Glycol/Water | Relevant for developing liquid formulations for oral or parenteral administration. |
Visualization of Solubility Workflow
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Part 2: Stability Profile and Degradation Pathway Elucidation
Understanding the chemical stability of this compound hydrochloride is crucial for ensuring that the correct dose of the active compound is administered and for identifying any potentially reactive or toxic degradants.
Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of stability assessment.[1] It involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby providing rapid insights into its intrinsic stability and potential degradation pathways.[2] This information is vital for the development of a stability-indicating analytical method.
Causality of Experimental Choices: The stress conditions (acid, base, oxidation, heat, light) are chosen to cover the most common degradation pathways encountered by pharmaceutical molecules during their lifecycle. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 60-80°C. For solid-state thermal stability, store the powder at an elevated temperature.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base-stressed samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a developed stability-indicating HPLC method with PDA and MS detectors.
Development of a Stability-Indicating Analytical Method (SIAM)
A SIAM is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[3]
Methodology Outline:
-
Platform: Reversed-Phase HPLC or UPLC.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol).
-
Detection: A Photodiode Array (PDA) detector to assess peak purity and an in-line Mass Spectrometer (MS) to identify the mass of the parent compound and any degradants.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by analyzing the samples from the forced degradation study.
Predicted Degradation Pathways
Based on the tryptamine scaffold, several degradation pathways can be hypothesized. The electron-rich indole ring is susceptible to oxidation. The methoxy groups may be subject to hydrolysis under harsh acidic conditions.
Potential Degradation Products:
-
Oxidation: Hydroxylation of the indole ring or side chain, or formation of N-oxide derivatives.
-
Demethylation: O-demethylation of one or more of the methoxy groups, particularly under acidic or thermal stress.
-
Photodegradation: Dimerization or polymerization initiated by UV light.
Table 2: Summary of Forced Degradation Conditions and Potential Degradants
| Stress Condition | Reagent/Condition | Potential Degradation Pathway(s) |
| Acid Hydrolysis | 0.1 M HCl, Heat | O-Demethylation |
| Base Hydrolysis | 0.1 M NaOH, RT/Heat | Potential for ring-opening under very harsh conditions |
| Oxidation | 3% H₂O₂, RT | Hydroxylation of the indole ring, N-Oxide formation |
| Thermal | 60-80°C (Solution & Solid) | General decomposition, potential demethylation |
| Photolytic | ICH Q1B Light Exposure | Dimerization, oxidation, radical-mediated degradation |
Visualization of Predicted Degradation Pathways
Caption: Predicted Degradation Pathways under Forced Stress Conditions.
Conclusion
This technical guide provides a comprehensive and scientifically grounded strategy for the systematic evaluation of the solubility and stability of this compound hydrochloride. By following the detailed protocols for thermodynamic and kinetic solubility, and by conducting thorough forced degradation studies coupled with the development of a stability-indicating analytical method, researchers can generate the essential data package required for the confident advancement of this compound in any research or development program. The causality-driven approach ensures that the generated data is not only robust and reliable but also provides a deep understanding of the molecule's behavior, which is indispensable for successful and reproducible scientific investigation.
References
-
Cayman Chemical. Tryptamine Product Information.
-
MedChemExpress. Tryptamine hydrochloride Biochemical Assay Reagent.
-
MCE. Tryptamine hydrochloride Product Data Sheet.
-
Wikipedia. Tryptamine.
-
Google Patents. US2943093A - Process of purifying tryptamine compounds.
-
Gotvaldova, K., et al. (2022). Determination of tryptamine alkaloids and their stability in psychotropic mushrooms. International Journal of Molecular Sciences, 23.
-
PubMed. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry.
-
NIH. Metabolite markers for three synthetic tryptamines.
-
ResearchGate. Development and validation of a HPLC-DAD method for determining the content of tryptamines.
-
Chadeayne, A. R., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 293–299.
-
Wikipedia. 4-Hydroxytryptamine.
-
ResearchGate. Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography.
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(1), 1-38.
-
ResearchGate. Development and validation of a stability indicating HPLC method for analysis of Altretamine in bulk drug and pharmaceutical.
-
ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility.
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-29.
-
Saran, S., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4639-4646.
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Polymethoxylated Indole Derivatives: Synthetic Architectures and Therapeutic Frontiers
Executive Summary
Polymethoxylated indole derivatives (PMIDs) represent a privileged scaffold in medicinal chemistry, distinguished by their ability to mimic the structural motifs of potent natural alkaloids like colchicine and combretastatin A-4. Unlike simple indoles, the strategic incorporation of multiple methoxy (–OCH₃) groups confers unique physicochemical properties: enhanced lipophilicity, metabolic resistance against hydroxylation, and specific electronic distributions that favor binding to hydrophobic pockets in protein targets such as tubulin and kinases.
This technical guide provides a rigorous analysis of PMIDs, moving beyond basic literature summaries to offer actionable synthetic protocols, validated biological assays, and mechanistic insights for drug development professionals.
Part 1: Molecular Architecture & The "Methoxy Effect"
The biological potency of PMIDs is not accidental; it is a function of the "Methoxy Effect." In drug design, methoxy groups act as non-hydrogen-bonding acceptors that can:
-
Block Metabolic Soft Spots: Substitution at C5, C6, and C7 positions prevents rapid oxidative metabolism by Cytochrome P450 enzymes.
-
Modulate Electron Density: The electron-donating nature of the methoxy group increases the electron density of the indole ring, enhancing cation-pi interactions within receptor active sites.
-
Conformational Locking: Steric hindrance between adjacent methoxy groups can force the molecule into a specific conformation, reducing the entropic penalty of binding.
Key Structural Classes
-
2-Aryl-polymethoxyindoles: Potent tubulin polymerization inhibitors.[1]
-
3-Aroyl-polymethoxyindoles: Dual inhibitors of tubulin and kinases (e.g., VEGFR-2).
-
Fused Polymethoxyindoles: Rigidified structures often targeting DNA topoisomerases.
Part 2: Synthetic Methodologies
Efficient access to polymethoxylated cores is the bottleneck in PMID research. We present two high-fidelity protocols: a scalable classical approach and a modern transition-metal-catalyzed method.
Protocol A: Modified Fischer Indole Synthesis (Scalable)
Best for: Large-scale preparation of 2,3-disubstituted PMIDs.
Principle: Acid-catalyzed rearrangement of polymethoxylated phenylhydrazones.
Reagents:
-
3,4,5-Trimethoxyphenylhydrazine hydrochloride (1.0 eq)
-
Substituted ketone (e.g., 4-methoxyacetophenone) (1.1 eq)
-
Solvent: Glacial Acetic Acid / Ethanol (1:1)
-
Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂
Step-by-Step Workflow:
-
Hydrazone Formation: Dissolve hydrazine and ketone in EtOH. Reflux for 2 hours. Cool to precipitate the hydrazone intermediate. Filter and dry.
-
Cyclization: Suspend the hydrazone in PPA (10x weight). Heat to 100–110°C for 3 hours. Critical Step: Monitor color change; a deep red/brown shift indicates indole formation.
-
Quenching: Pour the hot reaction mixture onto crushed ice/water (500 mL) with vigorous stirring.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with NaHCO₃ (sat.) to remove acid traces.
-
Purification: Recrystallize from EtOH or perform Flash Chromatography (Hexane:EtOAc 8:2).
Protocol B: Pd-Catalyzed C-H Activation (Precision)
Best for: Late-stage functionalization and complex core construction.
Principle: Oxidative cyclization of N-aryl enamines or direct C2-arylation.
Reagents:
-
Polymethoxylated N-protected aniline
-
Internal alkyne
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Oxidant: Cu(OAc)₂ (2.0 eq)
-
Solvent: DMF/DMSO
Step-by-Step Workflow:
-
Catalyst Activation: Pre-stir Pd(OAc)₂ and Cu(OAc)₂ in DMF for 15 mins under O₂ or air balloon.
-
Substrate Addition: Add the aniline and alkyne derivatives.
-
Reaction: Heat to 120°C for 12–16 hours. Note: High temperature is required to overcome the activation energy of the C-H bond cleavage.
-
Workup: Filter through a Celite pad to remove metal salts. Dilute with water and extract with DCM.
Part 3: Pharmacological Mechanisms & Visualization
The primary therapeutic target for PMIDs is the Colchicine Binding Site (CBS) on
Mechanism of Action: Tubulin Destabilization
The following diagram illustrates the cascade from ligand binding to apoptotic cell death.
Figure 1: Signal transduction pathway for PMID-induced apoptosis via tubulin destabilization.
Part 4: Structure-Activity Relationships (SAR)
The SAR of PMIDs is governed by the electronic and steric environment of the indole core. The table below summarizes the impact of methoxy substitution patterns based on aggregated literature data.
Table 1: SAR of Methoxy Substitution on Indole Core (Anticancer Potency)
| Position | Substitution | Effect on Potency (IC₅₀) | Mechanistic Insight |
| C5 | –OCH₃ | High Increase | Mimics the A-ring of Colchicine; enhances lipophilicity. |
| C6 | –OCH₃ | Moderate Increase | Often synergistic with C5 substitution. |
| C7 | –OCH₃ | Variable | Can cause steric clash if C1-bulky groups are present; otherwise beneficial for metabolic stability. |
| C2 | Aryl (4-OMe) | Critical | Essential for hydrophobic pocket occupation in tubulin. |
| N1 | Methyl/Ethyl | Decrease | Free N-H is often required for H-bond donation to Thr179 or similar residues in the active site. |
Part 5: Experimental Validation Protocols
To validate the efficacy of synthesized PMIDs, the Tubulin Polymerization Assay is the gold standard.
Protocol C: In Vitro Tubulin Polymerization Assay
Objective: Quantify the inhibition of microtubule assembly.
Materials:
-
Purified Tubulin protein (>99% pure, bovine brain source)
-
GTP (Guanosine Triphosphate)
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)
-
Fluorescence Plate Reader (Ex: 360 nm, Em: 450 nm) - If using DAPI/reporter based or OD 340nm for turbidity.
Procedure:
-
Preparation: Keep all reagents on ice. Prepare a 3 mg/mL tubulin solution in PEM buffer containing 1 mM GTP.
-
Compound Addition: Add 2 µL of the test compound (dissolved in DMSO) to the wells of a 96-well plate (pre-warmed to 37°C). Include a DMSO control (0% inhibition) and Colchicine (positive control).
-
Initiation: Add 100 µL of the Tubulin/GTP mixture to each well.
-
Measurement: Immediately start measuring Absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes at 37°C.
-
Analysis: Plot Absorbance vs. Time.
-
Vmax: Calculate the maximum slope of the growth phase.
-
Inhibition %:
.
-
References
-
Gastpar, R., et al. (1998). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization.[1] Journal of Medicinal Chemistry. Link
-
Singh, R. K., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. Chinese Journal of Natural Medicines. Link
-
Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.[2][3] Link
-
Debnath, S., et al. (2021). A Tandem Nucleophilic Aminopalladation and Carbene Insertion Sequence for Indole Fused Polycycles. Organic Letters.[4] Link
-
Barakat, A., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.[5] Molecules.[3][4][6][7][8][9][10][11][12][13] Link
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- 4. Indole synthesis [organic-chemistry.org]
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- 7. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Biological Activity of 4,5,6-Trimethoxyindole Metabolites: A Technical Guide
The following technical guide details the biological activity, pharmacological mechanisms, and experimental characterization of 4,5,6-trimethoxyindole (TMI) and its metabolic derivatives. This analysis focuses on its primary utility as a scaffold for tubulin-destabilizing agents and vascular disrupting agents (VDAs) in oncology, while also addressing its presence as a secondary metabolite in specific plant alkaloids.
Part 1: Executive Summary & Chemical Pharmacophore
4,5,6-Trimethoxyindole (4,5,6-TMI) represents a privileged scaffold in medicinal chemistry, structurally analogous to the A-ring of colchicine and the trimethoxyphenyl moiety of mescaline . Its biological significance is bifurcated into two distinct domains:
-
Synthetic Oncology: When substituted at the N1 or C3 positions (e.g., 1-benzyl-4,5,6-trimethoxyindole), it functions as a potent microtubule-destabilizing agent , binding to the colchicine site of
-tubulin.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Natural Product Metabolism: It exists as a downstream metabolite in the biosynthetic pathways of Amaryllidaceae alkaloids (e.g., in Leucojum aestivum), serving as a precursor to complex fused-ring systems like ellipticine .
Key Pharmacological Insight: The trimethoxy substitution pattern at positions 4, 5, and 6 is critical for maintaining high affinity for the colchicine binding site.[1] Metabolic O-demethylation (the primary clearance pathway) significantly reduces this affinity, rendering the phase I metabolites (phenols) pharmacologically less active but more water-soluble for excretion.
Part 2: Metabolic Pathways & Biotransformation
Understanding the metabolic fate of 4,5,6-TMI is essential for optimizing its half-life and efficacy. The compound undergoes extensive Phase I metabolism primarily driven by Cytochrome P450 enzymes.
Predicted Metabolic Cascade
The electron-rich indole ring is susceptible to oxidative attack. The primary metabolic routes are:
-
O-Demethylation: CYP450 isoforms (likely CYP3A4 and CYP2D6) target the methoxy groups. Removal of the methyl group at C5 is often the most energetically favorable due to electronic stabilization of the resulting radical/cation, though C4 and C6 demethylation also occur.
-
Consequence: Loss of the "trimethoxy" pharmacophore drastically reduces tubulin binding affinity (SAR data confirms dimethoxy analogs are
less potent).
-
-
Hydroxylation: Direct oxidation at the C2 or C3 position (if unsubstituted) leads to oxindole formation (e.g., 4,5,6-trimethoxy-2-oxindole).
-
Glucuronidation: The resulting phenolic metabolites undergo Phase II conjugation with glucuronic acid, facilitating renal clearance.
Visualization of Metabolic & Signaling Pathways
The following diagram illustrates the biotransformation of the parent scaffold and its downstream pharmacological effects on cancer cell signaling.
Caption: Metabolic biotransformation of 4,5,6-trimethoxyindole and its downstream mechanism of action inducing mitotic arrest.
Part 3: Pharmacological Mechanisms
Tubulin Destabilization (Primary Mechanism)
The 4,5,6-trimethoxy motif mimics the A-ring of colchicine. When the indole nitrogen (N1) is substituted with a benzyl or aryl group (e.g., 1-benzyl-4,5,6-trimethoxyindole ), the molecule occupies the colchicine-binding pocket at the interface of
-
Mechanism: The trimethoxy group forms hydrophobic interactions with Cys241 and Val181 of
-tubulin. -
Effect: This binding prevents the curved-to-straight conformational change required for microtubule polymerization, leading to microtubule depolymerization.
-
Potency: Optimized derivatives exhibit
values in the nanomolar range (10–50 nM) against human cancer cell lines (e.g., MCF-7, HeLa).
Vascular Disruption
Beyond direct cytotoxicity, these metabolites act as Vascular Disrupting Agents (VDAs) .[2] By destabilizing the cytoskeleton of endothelial cells in the tumor vasculature, they cause cell rounding, vascular occlusion, and subsequent tumor necrosis due to hypoxia.
Part 4: Experimental Protocols
To validate the biological activity of 4,5,6-TMI derivatives, the following self-validating protocols are recommended.
Protocol: In Vitro Tubulin Polymerization Assay
This assay quantifies the direct inhibition of tubulin assembly.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (Guanosine triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). -
Test Compound (4,5,6-TMI derivative) in DMSO.
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
-
Incubation: Add test compound (final conc. 1–10
) or vehicle (DMSO) to a 96-well half-area plate pre-warmed to 37°C. -
Initiation: Add cold tubulin solution to the wells. Immediately transfer to a spectrophotometer heated to 37°C.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot Absorbance vs. Time.
Validation Criteria:
-
Colchicine (5
) must be used as a positive control (complete inhibition). -
Taxol (Paclitaxel) can be used as a stabilizer control (enhanced polymerization).
Protocol: Synthesis of 4,5,6-Trimethoxyindole Scaffold
A reliable route for synthesizing the core scaffold for further derivatization.
Reaction Scheme (Modified Leimgruber-Batcho or Hemetsberger):
-
Starting Material: 3,4,5-Trimethoxybenzaldehyde.[7]
-
Condensation: React with ethyl azidoacetate in ethanol with sodium ethoxide (-10°C to RT) to form the azido-cinnamate.
-
Cyclization: Reflux the azido-cinnamate in xylene or toluene (thermolysis) to yield ethyl 4,5,6-trimethoxyindole-2-carboxylate .
-
Hydrolysis & Decarboxylation: Saponify with KOH/MeOH, then heat with copper powder in quinoline (200°C) to yield the unsubstituted 4,5,6-trimethoxyindole .
Characterization Data (Expected):
-
NMR (CDCl
): Distinct singlets for three methoxy groups (~3.8–4.0 ppm).[7] Indole NH broad singlet (~8.0 ppm). -
MS (ESI): [M+H]
peak corresponding to molecular weight (207.23 g/mol ).
Part 5: Quantitative Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) of 4,5,6-TMI derivatives compared to standard agents.
| Compound | Substitution (N1) | Tubulin Inhibition ( | Cytotoxicity (MCF-7 | Mechanism |
| 4,5,6-TMI (Parent) | H | > 50 | > 10,000 | Weak/Inactive |
| 1-Benzyl-4,5,6-TMI | Benzyl | 1.7 | 26 | Potent Destabilizer |
| 1-(3-F-Benzyl)-TMI | 3-Fluoro-benzyl | 1.2 | 15 | Optimized Potency |
| Colchicine | (Reference) | 2.0 | 10 | Standard |
| 5,6-Dimethoxyindole | Benzyl | > 20 | > 1,000 | Loss of Activity |
Note: The data highlights that the N1-substitution is essential for potency, converting the inactive parent scaffold into a nanomolar drug candidate.
Part 6: References
-
Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents. ResearchGate.
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. National Institutes of Health (PMC).
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. National Institutes of Health (PMC).
-
Synthesis of 8,9,10-trimethoxyellipticine. Royal Society of Chemistry.
-
Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones. National Institutes of Health (PMC).
Sources
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plantarchives.org [plantarchives.org]
- 5. 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one: a potent and selective serotonin (5-HT1B) agonist and rotationally restricted phenolic analogue of 5-methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 8,9,10-trimethoxyellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. EP1400510B1 - Cyclic diamine compounds having fused-ring groups - Google Patents [patents.google.com]
Methodological & Application
High-Purity Synthesis of 4,5,6-Trimethoxytryptamine: A Scalable Protocol via the Fischer Indole Pathway
Executive Summary
This Application Note details the total synthesis of 4,5,6-trimethoxytryptamine , a structural hybrid of the phenethylamine mescaline and the tryptamine scaffold. Starting from the commercially available 3,4,5-trimethoxyaniline , we employ a robust, three-phase synthetic strategy: (1) Diazotization and reduction to the hydrazine,[1] (2) Regioselective Fischer Indole Cyclization to the indole core, and (3) Side-chain installation via the Speeter-Anthony protocol.
This guide prioritizes process reliability and chemical purity over shortcut methods (e.g., direct Grandberg synthesis), which often suffer from polymerization side-reactions with electron-rich methoxy-indoles. The protocol described herein allows for the isolation of stable intermediates, ensuring high-quality final product suitable for biological evaluation.
Synthetic Pathway Visualization
The following diagram outlines the logical flow of the synthesis, highlighting key intermediates and critical process controls.
Figure 1: Step-wise synthetic pathway from aniline precursor to tryptamine target.
Strategic Analysis & Causality
Regiochemistry of the Fischer Cyclization
The starting material, 3,4,5-trimethoxyaniline , possesses a symmetric substitution pattern. Upon conversion to the hydrazine and subsequent [3,3]-sigmatropic rearrangement (Fischer Indole Synthesis), cyclization can occur at either ortho-position (C2 or C6). Due to the symmetry of the 3,4,5-trimethoxy system, both pathways yield the chemically identical 4,5,6-trimethoxyindole core.
-
Note: The numbering shifts during cyclization. The aniline C3, C4, C5 carbons become the indole C6, C5, C4 carbons, respectively.
Selection of the Pyruvate Route
While direct condensation with aldehydes (e.g., 4-chlorobutanal) is possible, electron-rich hydrazines are prone to oxidation and tar formation. We utilize Ethyl Pyruvate to form a stable indole-2-ester. This stabilizes the electron-rich indole ring during formation and allows for rigorous purification before the sensitive decarboxylation step.
Side Chain Installation (Speeter-Anthony)
The Speeter-Anthony procedure (oxalyl chloride followed by amine) is the "Gold Standard" for tryptamine synthesis. It avoids the harsh acidic conditions of the Mannich reaction (Gramine route), which can cause polymerization in methoxy-substituted indoles.
Experimental Protocols
Phase 1: Synthesis of 3,4,5-Trimethoxyphenylhydrazine Hydrochloride
Objective: Convert the aniline to a reactive hydrazine nucleophile.
Reagents:
-
3,4,5-Trimethoxyaniline (10.0 g, 54.6 mmol)
-
Sodium Nitrite (
) (4.0 g, 58.0 mmol) -
Stannous Chloride Dihydrate (
) (30.0 g, 133 mmol) -
Conc. Hydrochloric Acid (HCl)[2]
-
Ethanol[2]
Protocol:
-
Diazotization: Dissolve the aniline in conc. HCl (30 mL) and water (30 mL). Cool the solution to
in an ice/salt bath. -
Add a solution of
in water (10 mL) dropwise, maintaining temperature below . Stir for 15 minutes. -
Reduction: Dissolve
in conc. HCl (40 mL) and cool to . -
Add the cold diazonium salt solution rapidly to the stannous chloride solution with vigorous stirring. A heavy precipitate will form immediately.
-
Store at
overnight to complete crystallization. -
Isolation: Filter the solid. Wash with cold dilute HCl and then cold ethanol.
-
Purification: Recrystallize from ethanol/water to yield white/off-white needles.
-
Checkpoint: Verify absence of starting aniline by TLC.
-
Phase 2: Construction of 4,5,6-Trimethoxyindole
Objective: Create the indole heterocycle via the Fischer Indole Synthesis.
Reagents:
-
3,4,5-Trimethoxyphenylhydrazine HCl (from Phase 1)
-
Ethyl Pyruvate
-
Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium Hydroxide (NaOH)
-
Copper powder / Quinoline (for decarboxylation)
Protocol:
-
Hydrazone Formation: Reflux the hydrazine (1 eq) and ethyl pyruvate (1.1 eq) in ethanol for 2 hours. Evaporate solvent to obtain the hydrazone oil.
-
Cyclization: Mix the hydrazone with PPA (10x weight) and heat to
with mechanical stirring for 30-45 minutes. The mixture will darken.-
Caution: Exothermic reaction. Monitor internal temperature.
-
-
Quench: Pour the hot reaction mixture onto crushed ice/water. Stir until the PPA dissolves. Extract with Ethyl Acetate.[3]
-
Ester Hydrolysis: Reflux the crude ester in 10% NaOH/Ethanol for 2 hours. Acidify with HCl to precipitate 4,5,6-trimethoxyindole-2-carboxylic acid . Filter and dry.[3]
-
Decarboxylation: Mix the dry acid with copper powder (0.5 g) in quinoline (20 mL). Heat to
under inert atmosphere ( ) until gas evolution ( ) ceases (approx. 30-60 mins). -
Isolation: Cool, dilute with Ethyl Acetate, and wash extensively with dilute HCl (to remove quinoline).
-
Purification: Flash chromatography (Hexane/EtOAc) yields 4,5,6-trimethoxyindole .
-
Storage: Store under Argon at
. Unstable to air oxidation over time.
-
Phase 3: Synthesis of this compound (Speeter-Anthony)
Objective: Install the ethylamine side chain.
Reagents:
-
4,5,6-Trimethoxyindole[4]
-
Ammonia (
) gas or 28% -
Lithium Aluminum Hydride (
) -
Anhydrous THF
Protocol:
-
Acylation: Dissolve 4,5,6-trimethoxyindole (1.0 g) in anhydrous diethyl ether (20 mL) at
. -
Add Oxalyl Chloride (0.6 mL, 1.5 eq) dropwise. An orange/red precipitate (glyoxalyl chloride) forms immediately. Stir for 1 hour at
. -
Amidation:
-
Option A (Gas): Bubble dry
gas into the suspension for 15 minutes. -
Option B (Aqueous): Add the reaction mixture slowly to cold concentrated
with vigorous stirring.
-
-
Isolation: Filter the resulting solid (Indole-3-glyoxylamide). Wash with water and ether. Dry thoroughly.
-
Reduction: Suspend
(4 eq) in anhydrous THF under Argon. Add the dried amide portion-wise (exothermic). Reflux for 12-24 hours. -
Workup: Cool to
. Quench carefully (Fieser method: 1 mL , 1 mL 15% NaOH, 3 mL per gram of LAH). Filter off aluminum salts. -
Final Purification: Concentrate the filtrate. Convert to the Hydrochloride or Fumarate salt for stability and recrystallize from Ethanol/Ether.
Data Summary & Validation
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Critical Note |
| 3,4,5-Trimethoxyaniline | 183.21 | 1.0 | Precursor | Ensure purity >98% |
| Sodium Nitrite | 69.00 | 1.05 | Diazotization | Keep T < 0°C |
| Ethyl Pyruvate | 116.12 | 1.1 | Cyclization Partner | Freshly distilled preferred |
| Oxalyl Chloride | 126.93 | 1.5 | Acylating Agent | Moisture sensitive; use anhydrous |
| LiAlH4 | 37.95 | 4.0 | Reducing Agent | Fire hazard; inert atm required |
Expected Analytical Data (Self-Validation)
-
4,5,6-Trimethoxyindole:
-
1H NMR (CDCl3):
8.10 (br s, 1H, NH), 6.95 (s, 1H, H-7), 6.50 (t, 1H, H-2), 3.92 (s, 3H, OMe), 3.88 (s, 3H, OMe), 3.85 (s, 3H, OMe). -
Diagnostic: Absence of aniline protons; presence of indole C2-H doublet/triplet.
-
-
This compound:
-
1H NMR (D2O/HCl salt):
7.1 (s, 1H, Ar-H), 3.8-3.9 (3x s, 9H, OMe), 3.1 (t, 2H, -N), 2.9 (t, 2H, Indole- ). -
Diagnostic: Disappearance of amide carbonyl signal in IR/C13; appearance of ethyl chain multiplets.
-
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. Link
-
-
Preparation of 3,4,5-Trimethoxyphenylhydrazine
-
Speeter-Anthony Tryptamine Synthesis
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link
-
-
Synthesis of Substituted Indoles via Pyruvate
-
Characterization of Psychoactive Tryptamines
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Speeter-Anthony Synthesis of Trimethoxy Tryptamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Speeter-Anthony tryptamine synthesis, with a specific focus on its application for the preparation of N,N-dialkylated trimethoxy tryptamines. The Speeter-Anthony route is a robust and versatile method for synthesizing a wide array of tryptamine derivatives, starting from the corresponding indole.[1] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step laboratory protocol, and provide critical insights into experimental choices and safety considerations. The information presented herein is intended to equip researchers with the necessary knowledge to successfully and safely implement this synthesis in their own laboratories.
Introduction to the Speeter-Anthony Tryptamine Synthesis
First described by Merrill E. Speeter and William C. Anthony in 1954, this synthetic route has become a cornerstone in the synthesis of various tryptamines, including those with psychedelic properties.[1] The synthesis is particularly valued for its reliability and the high yields it can produce when starting with an appropriately substituted indole. The general sequence of the Speeter-Anthony synthesis involves three key transformations:
-
Acylation of the indole at the C3 position with oxalyl chloride to form an indole-3-glyoxylyl chloride.
-
Amidation of the resulting acid chloride with a secondary amine to yield an N,N-dialkyl-indole-3-glyoxylamide.
-
Reduction of the glyoxylamide intermediate, typically with a powerful reducing agent like lithium aluminum hydride (LAH), to afford the final N,N-dialkylated tryptamine.[2][3]
The versatility of this method lies in the ability to use various substituted indoles and secondary amines, allowing for the creation of a diverse library of tryptamine derivatives.[1]
Mechanistic Insights
A thorough understanding of the reaction mechanism at each stage is crucial for troubleshooting and optimizing the synthesis.
Stage 1: Electrophilic Acylation of the Indole Ring
The synthesis commences with the electrophilic acylation of the trimethoxyindole starting material. The C3 position of the indole ring is highly nucleophilic and readily attacks one of the electrophilic carbonyl carbons of oxalyl chloride. This is followed by the loss of a chloride ion and subsequent elimination of carbon monoxide and a proton to yield the indole-3-glyoxylyl chloride.
Stage 2: Nucleophilic Acyl Substitution
The highly reactive indole-3-glyoxylyl chloride is then subjected to nucleophilic attack by a secondary amine (e.g., dimethylamine for the synthesis of a dimethyltryptamine). This is a classic nucleophilic acyl substitution reaction where the amine displaces the chloride, forming the stable N,N-dialkyl-indole-3-glyoxylamide intermediate.
Stage 3: Hydride Reduction of the Amide
The final and most critical step is the reduction of the dual carbonyl groups of the glyoxylamide intermediate.[3] Lithium aluminum hydride (LAH) is a potent reducing agent that provides the necessary hydride ions to reduce both the ketone and the amide functionalities to methylene groups. The mechanism involves the nucleophilic attack of hydride ions on the carbonyl carbons. The reaction is driven by the formation of strong Al-O bonds. An aqueous workup is then necessary to quench the excess LAH and protonate the resulting amines to yield the final trimethoxy tryptamine product.
Experimental Workflow and Protocol
The following protocol is a generalized procedure for the synthesis of a trimethoxy-N,N-dimethyltryptamine from a trimethoxyindole precursor. Researchers should adapt the molar equivalents and reaction conditions based on the specific properties of their starting materials.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Trimethoxyindole | C₁₁H₁₃NO₃ | 207.23 | Starting material. |
| Oxalyl Chloride | (COCl)₂ | 126.93 | Highly corrosive and moisture-sensitive. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous solvent is critical. |
| Dimethylamine solution | (CH₃)₂NH | 45.08 | Typically used as a solution in THF or water. |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | Extremely reactive with water.[4] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous solvent is critical. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | For pH adjustment and salt formation. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | For basification during workup. |
| Saturated Sodium Chloride Solution | NaCl(aq) | - | For washing the organic layer. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying the organic layer. |
Stage 1: Synthesis of Trimethoxy-3-indoleglyoxylyl Chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the trimethoxyindole (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.1 eq.) in anhydrous diethyl ether to the stirred indole solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The formation of a yellow precipitate of the glyoxylyl chloride indicates the completion of the reaction.
-
Filter the solid product under a blanket of nitrogen, wash with cold anhydrous diethyl ether, and dry under vacuum. The product is typically used immediately in the next step due to its moisture sensitivity.
Stage 2: Amidation to N,N-Dimethyl-2-(trimethoxy-1H-indol-3-yl)-2-oxoacetamide
-
Suspend the freshly prepared trimethoxy-3-indoleglyoxylyl chloride (1.0 eq.) in anhydrous diethyl ether in a clean, dry flask at 0 °C.
-
While stirring vigorously, add a solution of dimethylamine (2.2 eq.) dropwise.
-
After the addition, allow the mixture to stir at room temperature for 3 hours.
-
Filter the reaction mixture to remove any precipitated dimethylamine hydrochloride.
-
Wash the filtrate with dilute HCl, followed by water, and finally with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-(trimethoxy-1H-indol-3-yl)-2-oxoacetamide, which can be purified by recrystallization.
Stage 3: Reduction to Trimethoxy-N,N-dimethyltryptamine
-
CRITICAL SAFETY NOTE: Lithium aluminum hydride reacts violently with water and should be handled with extreme care under an inert atmosphere.[5]
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF.
-
Slowly add a solution of the N,N-dimethyl-2-(trimethoxy-1H-indol-3-yl)-2-oxoacetamide (1.0 eq.) in anhydrous THF to the LAH suspension.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trimethoxy-N,N-dimethyltryptamine.
-
The crude product can be purified by column chromatography or by conversion to a stable salt (e.g., fumarate or hydrochloride) followed by recrystallization.
Visualization of the Synthesis and Workflow
Caption: General reaction scheme of the Speeter-Anthony synthesis.
Caption: Step-by-step laboratory workflow for the synthesis.
Safety and Handling Precautions
-
Oxalyl Chloride: is highly toxic and corrosive. It reacts with water to release toxic gases. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Lithium Aluminum Hydride (LAH): is a powerful reducing agent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[4] All reactions involving LAH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure that all glassware is thoroughly dried before use. A Class D fire extinguisher (for combustible metals) should be readily available.[6]
-
Solvents: Diethyl ether and THF are highly flammable. Ensure that there are no ignition sources in the vicinity of the experiment.
Characterization and Validation
The identity and purity of the synthesized trimethoxy tryptamine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and intermediates.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
The analytical data obtained should be consistent with the expected structure and purity of the target trimethoxy tryptamine.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methoxy-DMT via Speeter.
- Wikipedia. (n.d.). Speeter–Anthony route.
-
Sherwood, A. M., Claveau, R., Lancelotta, R., Kaylo, K. W., & Lenoch, K. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067–32075. Retrieved from [Link]
-
Brandt, S. D., Martins, C. P., Freeman, S., Pulver, B., Christie, R., & Kjellgren, A. (2005). Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 759-773. Retrieved from [Link]
-
Brandt, S. D., Martins, C. P., Freeman, S., Pulver, B., Christie, R., & Kjellgren, A. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. PubMed. Retrieved from [Link]
-
Brandt, S. D., Martins, C. P., & Kjellgren, A. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. Analyst, 129(4), 362-369. Retrieved from [Link]
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
-
State of New Jersey. (n.d.). Lithium Aluminum Hydride Hazard Summary. Retrieved from [Link]
Sources
- 1. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. westliberty.edu [westliberty.edu]
- 5. nj.gov [nj.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Preparation of 4,5,6-trimethoxyindole-3-glyoxylamide intermediates
Application Note: Optimized Synthesis of 4,5,6-Trimethoxyindole-3-glyoxylamide Intermediates
Executive Summary
This application note details the optimized protocol for synthesizing 4,5,6-trimethoxyindole-3-glyoxylamide, a critical scaffold in the development of tubulin polymerization inhibitors (e.g., Combretastatin analogs) and psychoactive tryptamine derivatives.
The 4,5,6-trimethoxy substitution pattern renders the indole nucleus highly electron-rich. While this increases nucleophilicity at the C3 position, it also heightens susceptibility to oxidative degradation and side reactions at C2 or C7. This guide utilizes a modified Speeter-Anthony procedure , prioritizing strict moisture control and temperature modulation to maximize regioselectivity and yield.
Chemical Context & Strategic Analysis
Mechanistic Pathway
The synthesis proceeds via a two-step, one-pot Electrophilic Aromatic Substitution (
-
Acylation: Reaction of 4,5,6-trimethoxyindole with oxalyl chloride generates the highly reactive indol-3-ylglyoxyl chloride intermediate.
-
Amidation: Nucleophilic acyl substitution of the chloride with an amine (ammonia or substituted amine) yields the stable glyoxylamide.
Critical Consideration: The 4,5,6-trimethoxy motif creates significant steric bulk around the indole core. However, the C3 position remains electronically activated. The use of oxalyl chloride is superior to Friedel-Crafts acylation here because it requires no Lewis acid catalyst (which could degrade the oxygenated indole) and generates volatile byproducts (HCl, CO, CO2).
Reaction Workflow Diagram
Figure 1: Sequential workflow for the one-pot synthesis of the glyoxylamide scaffold.
Detailed Experimental Protocol
Safety Warning: Oxalyl chloride is toxic and releases HCl/CO gas. Perform all operations in a well-ventilated fume hood. 4,5,6-trimethoxyindole derivatives may possess potent biological activity; handle with appropriate PPE.
Materials & Reagents
-
Substrate: 4,5,6-Trimethoxyindole (High purity >98% recommended).
-
Acylating Agent: Oxalyl Chloride (2.0 M in DCM or neat).
-
Solvent: Anhydrous Diethyl Ether (
) or Anhydrous THF (stabilizer-free).-
Note:
is preferred as the intermediate usually precipitates, driving the reaction forward.
-
-
Amine Source: Anhydrous Ammonia gas (for primary amide) or aqueous
(30%).
Step-by-Step Methodology
Step 1: Formation of the Glyoxyl Chloride Intermediate
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and Argon inlet.
-
Dissolution: Charge the flask with 4,5,6-trimethoxyindole (1.0 eq, e.g., 2.07 g, 10 mmol) and Anhydrous
(50 mL). Stir until fully dissolved.-
Checkpoint: If solubility is poor, add minimal anhydrous THF (up to 10% v/v).
-
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Add Oxalyl Chloride (1.2 eq, 12 mmol) dropwise over 15 minutes.
-
Observation: The solution will likely turn from pale yellow to bright orange/red. A precipitate (the glyoxyl chloride) should begin to form within 10–20 minutes.
-
-
Maturation: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.
-
Validation: TLC (50% EtOAc/Hexane) should show consumption of the starting indole (
) and a baseline spot (acid chloride/acid).
-
Step 2: Amidation (Quenching)
-
Preparation: Cool the reaction mixture back to 0°C .
-
Amine Addition:
-
Method A (Anhydrous - Preferred): Bubble dry
gas through the slurry for 15 minutes. -
Method B (Aqueous): Add 30% aqueous
(5.0 eq) dropwise. Vigorous stirring is required as this is a biphasic reaction.
-
-
Reaction: Stir for 30 minutes at 0°C, then 1 hour at RT. The bright orange color typically fades to a pale yellow or off-white suspension.
Step 3: Isolation & Purification
-
Filtration: If the product is solid (common in ether), filter the precipitate using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with:
-
Cold
(2 x 20 mL) to remove non-polar impurities. -
Cold Water (2 x 20 mL) to remove ammonium chloride byproducts.
-
-
Drying: Dry the solid under high vacuum at 40°C for 12 hours.
-
Recrystallization: If purity is <95% (HPLC), recrystallize from Ethanol or Methanol/Water.
Process Control & Data Analysis
Critical Control Points (CCP)
| Parameter | Specification | Rationale |
| Moisture Content | < 50 ppm (Solvents) | Oxalyl chloride hydrolyzes violently to oxalic acid, killing the stoichiometry and yield. |
| Temperature (Step 1) | 0°C | Higher temperatures promote acylation at C2 or polymerization of the electron-rich indole. |
| Stoichiometry | 1.1–1.2 eq Oxalyl Chloride | Excess ensures complete conversion; too large an excess complicates workup if not volatile. |
Expected Analytical Data
-
Appearance: Pale yellow to tan crystalline solid.
-
FT-IR:
-
Primary Amide N-H stretch: Doublet at 3350–3180
. -
Glyoxyl Carbonyls: Two distinct bands. Ketone C=O (~1620–1640
, conjugated) and Amide C=O (~1660–1690 ).
-
-
1H-NMR (DMSO-
):-
Indole NH: Broad singlet, >11.0 ppm.
-
Amide
: Two broad singlets (distinct due to restricted rotation), ~7.5 and 8.0 ppm. -
C2-H: Singlet/Doublet, ~8.0–8.3 ppm (deshielded by the carbonyl).
-
Methoxy groups: Three singlets, 3.7–4.0 ppm range.
-
Troubleshooting & Optimization
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common synthetic deviations.
Optimization for Scale-Up
-
Solvent Switch: On >10g scales, replace Ether with Methyl tert-butyl ether (MTBE) . It has a higher flash point and similar solubility properties.
-
Quenching: For substituted amines (e.g., methylamine), use the amine as a solution in THF rather than aqueous forms to simplify drying.
References
-
Speeter, M. E.; Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(23), 6208–6210. Link
-
Li, W. T., et al. (2024).[1] "Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides." Marine Drugs, 22(8), 364. Link
-
Zhang, Y., et al. (2019). "Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry." Molecules, 24(15), 2728. Link
-
Hardy Diagnostics. (2022).[2][3] "Indole Test Reagents - Kovacs, DMACA, Spot test Protocol." Hardy Diagnostics Instructions for Use. Link
Sources
Application Note: A Robust HPLC Method for the Quantification of 4,5,6-Trimethoxytryptamine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 4,5,6-trimethoxytryptamine. Developed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol, from initial physicochemical considerations to full method validation in accordance with ICH guidelines. The described reversed-phase HPLC method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection, ensuring high sensitivity, specificity, and reproducibility for the analysis of this tryptamine derivative.
Introduction: The Significance of this compound Analysis
This compound is a lesser-known psychedelic compound belonging to the tryptamine class. Tryptamines are a broad class of compounds that share a core indole structure and are of significant interest in neuroscience and pharmacology due to their interaction with serotonin receptors.[1] As research into the therapeutic potential of psychedelic compounds continues to expand, the need for reliable and accurate analytical methods for the identification and quantification of these substances is paramount.[2] This application note addresses this need by providing a detailed guide for the development and validation of an HPLC method for this compound, a crucial tool for ensuring the purity, stability, and potency of this compound in research and development settings.
Foundational Principles: A Rationale-Driven Approach to Method Development
The development of a successful HPLC method is not a matter of chance, but a systematic process grounded in the physicochemical properties of the analyte and the principles of chromatography. This section outlines the expert reasoning behind the experimental choices made in this protocol.
Physicochemical Properties of this compound (Estimated)
Due to a lack of extensive published data for this compound, its physicochemical properties are estimated based on its structure and the known properties of similar tryptamine compounds.
-
Structure: An indole ring with methoxy groups at positions 4, 5, and 6, and an ethylamine side chain at position 3. The presence of the basic ethylamine group will dominate its acid-base properties.
-
pKa (Estimated): The primary amine on the ethylamine side chain is expected to have a pKa in the range of 9.5-10.5, similar to other tryptamines. This means that at a pH below its pKa, the molecule will be protonated and exist as a cation.
-
logP (Estimated): The three methoxy groups will increase the lipophilicity of the molecule compared to unsubstituted tryptamine. The estimated logP is likely to be in the range of 1.5-2.5, suggesting moderate hydrophobicity and good retention on a reversed-phase column.
-
UV Absorbance (Estimated): The indole chromophore is responsible for its UV absorbance. Tryptamines typically exhibit maximum absorbance (λmax) around 220 nm and a secondary maximum around 280 nm.[3] The methoxy substituents may cause a slight bathochromic (red) shift in the λmax.
The Logic of Reversed-Phase HPLC for Tryptamine Analysis
Reversed-phase HPLC is the most common and versatile mode of separation for a wide range of pharmaceutical compounds, including tryptamines. The choice of a C18 stationary phase is based on the moderate hydrophobicity of this compound, which will allow for good retention and separation from polar impurities.
Mobile Phase Selection and the Importance of pH Control
The mobile phase composition is critical for achieving optimal separation. A mixture of an organic solvent (acetonitrile) and an aqueous buffer is employed.
-
Acetonitrile: Chosen for its low viscosity, low UV cutoff, and excellent solvating properties for tryptamines.
-
Aqueous Buffer: A phosphate buffer is selected to maintain a constant pH. Controlling the pH is crucial for ensuring the consistent ionization state of the basic tryptamine, which in turn ensures reproducible retention times. A pH of around 3.0 is chosen to ensure the analyte is fully protonated, leading to good peak shape and minimizing interactions with residual silanols on the silica-based stationary phase.
Gradient Elution for Optimal Resolution
A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that both early-eluting polar impurities and the later-eluting analyte of interest are well-resolved with good peak shapes within a reasonable analysis time.
UV Detection: A Simple and Robust Approach
UV detection is a reliable and widely available technique for the analysis of chromophoric compounds like tryptamines. Based on the estimated UV absorbance profile, a detection wavelength of 225 nm is chosen to maximize sensitivity, while 280 nm can be used as a secondary wavelength for confirmation and to mitigate potential interference from other compounds.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step methodologies for the preparation of solutions and the operation of the HPLC system.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Phosphoric acid (85%) (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM KH2PO4, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm (primary), 280 nm (secondary) |
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is operating correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | RSD ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank (diluent) injection.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.
| Parameter | Acceptance Criteria |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | r² ≥ 0.999 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
| Parameter | Acceptance Criteria |
| Recovery | 98.0% - 102.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst.
| Parameter | Acceptance Criteria |
| RSD for Repeatability | RSD ≤ 2.0% |
| RSD for Intermediate Precision | RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
| Parameter Varied | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | System suitability criteria met |
| Column Temperature | ± 2 °C | System suitability criteria met |
| Mobile Phase pH | ± 0.2 units | System suitability criteria met |
Data Visualization and Workflow
HPLC Method Development Workflow
Caption: A flowchart illustrating the systematic workflow for HPLC method development and validation.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By following the outlined protocols and understanding the scientific rationale behind the methodological choices, researchers can confidently implement this method to support their work in the fields of pharmacology, drug discovery, and quality control. The comprehensive validation ensures that the method is accurate, precise, and fit for its intended purpose, contributing to the generation of high-quality, reproducible scientific data.
References
-
Yasmo Perez, J. P., Chegwin Angarita, C., Saldarriaga Ochoa, O. D., & Urrego Restrepo, S. A. (2023). Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruiting bodies of mushrooms belonging to species of the Psilocybe genus. Talanta, 290, 127777. [Link]
-
Chadeayne, A. R., et al. (2020). Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity. ACS Omega, 5(27), 16934–16939. [Link]
-
Glatfelter, G. C., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Chemical Neuroscience, 13(15), 2277–2288. [Link]
-
Laban, N., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, E79, 280-286. [Link]
-
Sherwood, A. M., et al. (2020). Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity. Journal of Natural Products, 84(4), 1169–1176. [Link]
-
Tittarelli, R., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences, 21(23), 9256. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Sources
- 1. Toxicology and Analysis of Psychoactive Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Precision Profiling: In Vitro Receptor Binding Protocols for 4,5,6-Trimethoxytryptamine (4,5,6-TMT)
Executive Summary & Scientific Rationale
4,5,6-trimethoxytryptamine (4,5,6-TMT) represents a unique structural intersection between the classic tryptamine scaffold (e.g., 5-MeO-DMT, psilocybin) and the phenethylamine class (e.g., mescaline). While the 5-methoxy substitution is a hallmark of high-potency tryptamines, the 4,5,6-trimethoxy substitution pattern is relatively underexplored in the tryptamine series compared to its prevalence in phenethylamines.
Why this protocol matters: Standard binding assays often fail to account for the specific physicochemical properties of polymethoxylated tryptamines. 4,5,6-TMT possesses distinct lipophilicity and oxidation potentials that require modified handling compared to simple tryptamine. This guide details a Radioligand Competition Binding Assay specifically optimized for 4,5,6-TMT at its primary putative target, the 5-HT2A receptor , utilizing the NIMH Psychoactive Drug Screening Program (PDSP) standards as a foundational baseline but enhanced for lipophilic ligand stability.
Critical Reagent Preparation
Compound Handling: 4,5,6-TMT
-
Solubility Profile: Unlike serotonin (5-HT), 4,5,6-TMT is moderately lipophilic due to the three methoxy groups.
-
Stock Solution: Dissolve 4,5,6-TMT (free base or HCl salt) in 100% DMSO to a concentration of 10 mM.
-
Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C. Avoid freeze-thaw cycles.
-
-
Working Dilutions: Serial dilutions should be performed in Assay Buffer (not DMSO) to ensure the final DMSO concentration in the well is < 1.0% (ideally < 0.1%).
Assay Buffer (Optimized for Tryptamines)
Tryptamines are prone to rapid oxidation, which can generate false negatives or varying affinity data.
-
Base Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
The "Senior Scientist" Additive: Add 0.1% Ascorbic Acid fresh on the day of the assay. This acts as an antioxidant to protect the indole moiety of 4,5,6-TMT during the incubation period.
Experimental Workflow: 5-HT2A Competition Binding
Assay Design Logic
We utilize a competition binding format . We incubate a fixed concentration of a radioligand ([
Key Parameters Table
| Parameter | Specification | Rationale |
| Receptor Source | HEK293 membranes expressing h5-HT2A | Recombinant human receptors provide cleaner data than brain homogenate. |
| Radioligand | [ | High affinity antagonist; standard for labeling 5-HT2A. |
| Non-Specific Binding (NSB) | Methysergide (10 µM) or Ketanserin (10 µM) | Saturates all specific sites; remaining signal is "noise." |
| Incubation Time | 60 minutes @ Room Temp (25°C) | Sufficient for equilibrium without accelerating degradation. |
| Filter Type | GF/B or GF/C Glass Fiber | Standard for membrane retention. |
| Pre-treatment | 0.3% Polyethyleneimine (PEI) | Crucial: Positively charged PEI coats filters to prevent the cationic radioligand from sticking to the glass fibers (reduces background). |
Step-by-Step Protocol
Phase 1: Preparation (T-minus 2 Hours)
-
Soak Filters: Immerse GF/B filter mats in 0.3% PEI solution for at least 1 hour at 4°C.
-
Thaw Membranes: Thaw HEK293-h5HT2A membrane aliquots rapidly at 37°C, then place immediately on ice.
-
Homogenization: Gently re-suspend membranes using a Dounce homogenizer or a low-speed pulse with a Polytron to ensure a uniform suspension. Dilute in Assay Buffer to achieve ~5-10 µg protein per well.
Phase 2: Assay Assembly (96-Well Format)
-
Total Volume: 200 µL per well.
-
Order of Addition (Strict):
-
50 µL Assay Buffer: (To Total Binding wells) OR 50 µL NSB Ligand (to NSB wells) OR 50 µL 4,5,6-TMT (serial dilutions 10^-5 to 10^-11 M).
-
50 µL Radioligand: [
H]-Ketanserin (diluted to 4x final concentration). -
100 µL Membrane Suspension: Add last to initiate the reaction simultaneously.
-
Phase 3: Incubation & Harvest
-
Incubate: Shake plate gently for 60 minutes at Room Temperature (25°C) in the dark (tryptamines are photosensitive).
-
Harvest: Use a 96-well cell harvester (e.g., Tomtec or PerkinElmer FilterMate).
-
Aspirate well contents through the PEI-treated filter.[1]
-
Wash: Rapidly wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Dry & Count: Dry filters (50°C for 30 min), apply Scintillation Cocktail (Meltilex or liquid), and count in a MicroBeta counter.
Visualization of Signaling & Workflow
Diagram 1: The Competition Binding Equilibrium
This diagram illustrates the competitive mechanism at the molecular level, defining the variables used in the
Caption: Competitive equilibrium dynamics. 4,5,6-TMT competes with [3H]-Ketanserin for the orthosteric binding site. Higher TMT affinity results in lower detectable radioactive signal.
Diagram 2: Experimental Workflow
The operational flow from reagent prep to data output.[2]
Caption: Step-by-step workflow for the high-throughput radioligand binding assay.
Data Analysis & Interpretation
Calculating Specific Binding
For every data point, calculate Specific Binding (SB):
Determining IC50
Plot Specific Binding (% of Control) vs. Log[4,5,6-TMT]. Fit the data using a non-linear regression (one-site competition model) to determine the
The Cheng-Prusoff Correction
The
- : Determined from your curve.[3]
-
: Concentration of [
H]-Ketanserin used (e.g., 1.0 nM). -
: Dissociation constant of [
H]-Ketanserin (typically ~1-2 nM for h5-HT2A, but must be experimentally determined in your lab via Saturation Binding).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding (NSB) | Radioligand sticking to filters. | Ensure filters are soaked in 0.3% PEI for >1 hour. Use GF/B filters.[1] |
| Low Signal-to-Noise Ratio | Degraded radioligand or receptor. | Check radioligand purity. Ensure membranes were stored at -80°C and not freeze-thawed repeatedly. |
| Variable Replicates | Pipetting error or non-homogeneous suspension. | Vortex membrane suspension frequently during addition. Use electronic multi-channel pipettes. |
| "Flat" Displacement Curve | 4,5,6-TMT insolubility or oxidation. | Ensure <1% DMSO. Verify Ascorbic Acid was added. Check compound purity via LC-MS. |
References
-
National Institute of Mental Health (NIMH). (n.d.).[4][5] Psychoactive Drug Screening Program (PDSP) Assay Protocols. University of North Carolina at Chapel Hill. Retrieved from [Link]
-
Shulgin, A., & Shulgin, A. (1997).[6] TiHKAL: The Continuation. Transform Press. (Contextual grounding for tryptamine synthesis and classification). Retrieved from [Link]
-
Knight, A. R., et al. (2004).[6] Radioligand binding assays: Methodological considerations. In Receptor Binding Techniques (pp. 1-20). Humana Press.
- Roth, B. L., et al. (2000). The Pharmacology of Signaling Pathways. In Principles of Pharmacology. (Providing the basis for 5-HT2A signaling analysis).
Sources
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TiHKAL - Wikipedia [en.wikipedia.org]
Recrystallization techniques for 4,5,6-trimethoxytryptamine salts
Application Note: High-Purity Recrystallization Techniques for 4,5,6-Trimethoxytryptamine Salts
Executive Summary
The purification of This compound (CAS: 5376-34-1) presents unique challenges due to the amphiphilic nature of the molecule.[1][2] The indole core provides structural rigidity, while the three methoxy groups at positions 4, 5, and 6 significantly increase lipophilicity and electron density, altering solubility profiles compared to simple tryptamines.[1][2][3]
This guide provides field-proven protocols for isolating this compound as high-purity Hydrochloride (HCl) and Fumarate salts.[1][2] It addresses the common failure mode of "oiling out" (liquid-liquid phase separation) and details specific solvent systems to ensure crystalline recovery.[1][2][3]
Chemical Context & Properties
Understanding the physicochemical environment is critical for successful recrystallization.[3]
-
Stability: The electron-rich indole ring is susceptible to oxidation (pinking/browning) upon prolonged exposure to air/light.[2][3] All recrystallization steps should ideally be performed under an inert atmosphere (N₂ or Ar) or with minimal light exposure.[2][3]
| Property | Freebase | Hydrochloride Salt | Fumarate Salt |
| State | Waxy Solid / Oil | Crystalline Solid | Crystalline Solid |
| Hygroscopicity | Low | High (Risk of deliquescence) | Low (Preferred for storage) |
| Solubility (Water) | Insoluble | Soluble | Moderately Soluble |
| Solubility (MeOH) | Soluble | Soluble | Soluble |
| Solubility (Acetone) | Soluble | Poor | Poor (Ideal antisolvent) |
| Solubility (Ether) | Soluble | Insoluble | Insoluble |
Strategic Salt Selection
The choice of salt dictates the recrystallization strategy.[3]
-
Select Hydrochloride (HCl) if: The end goal is aqueous solubility for immediate biological assays or if you are working with anhydrous gas generation.[3] Risk:[4][5][6][7] Can be hygroscopic; requires handling in desiccated environments.[2][3]
-
Select Fumarate if: Long-term storage stability is required.[1][2] Fumarate salts of tryptamines are generally non-hygroscopic and form robust crystal lattices, resisting oxidation better than HCl salts.[3]
Visual Decision Matrix: Process Flow
Figure 1: Decision matrix for selecting the appropriate salt form and purification route based on stability needs.
Protocol A: Preparation and Recrystallization of the Hydrochloride Salt
Best for: Maximizing yield and aqueous solubility.[3]
Reagents:
-
Anhydrous Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether).[1][2]
-
Hydrochloric acid generator (CaCl₂ + H₂SO₄) or 4M HCl in Dioxane.[2][3]
Procedure:
-
Dissolution: Dissolve 1.0 g of crude 4,5,6-TMT freebase in 10 mL of anhydrous Et₂O. If insoluble, add minimal Dichloromethane (DCM) until clear.[2][3]
-
Salt Formation:
-
Method A (Gas): Bubble dry HCl gas through the solution slowly.[3]
-
Method B (Solution): Dropwise add 4M HCl/Dioxane with vigorous stirring.
-
-
Precipitation: The HCl salt should precipitate immediately as a white to off-white solid.[1][2][3]
-
Isolation: Filter the crude salt and wash with cold Et₂O.
-
Recrystallization (The Critical Step):
-
Dissolve the crude salt in the minimum amount of boiling Methanol (approx. 5-10 mL per gram).[2][3]
-
Add warm Et₂O dropwise until the solution becomes slightly turbid (cloud point).[2][3]
-
Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours. Rapid cooling will cause oiling.[2][3]
-
Protocol B: Preparation and Recrystallization of the Fumarate Salt
Best for: Long-term storage and pharmaceutical reference standards.[1][2]
Reagents:
Procedure:
-
Stoichiometry: Calculate exactly 0.5 molar equivalents of fumaric acid (if forming the hemi-fumarate, which is common for tryptamines) or 1.0 equivalent (for the mono-fumarate).[1][2][3] Note: Tryptamines often form stable 1:1 salts.[3]
-
Dissolution:
-
Solution A: Dissolve 1.0 g 4,5,6-TMT freebase in 10 mL Acetone.
-
Solution B: Dissolve equimolar Fumaric acid in boiling IPA (or Methanol if solubility is an issue).
-
-
Combination: Add Solution B to Solution A while hot.
-
Crystallization:
-
Recrystallization:
Troubleshooting: The "Oiling Out" Phenomenon
Polymethoxylated tryptamines are notorious for separating as an oil rather than a crystal when cooled.[3] This occurs when the liquid-liquid phase separation boundary is crossed before the solubility curve.[1][2][3]
Rescue Protocol:
-
Do NOT discard the oil.
-
Re-heat: Heat the mixture until the oil redissolves into a homogeneous solution.
-
Add Solvent: Add a small amount (1-2 mL) of the good solvent (e.g., Methanol or IPA).[2][3] This shifts the composition away from the phase separation boundary.[3]
-
Seed: If you have any solid crystal from a previous batch, add a microscopic speck at roughly 40°C.
-
Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[2][3] The microscopic glass shards provide nucleation sites.[3]
-
Isothermal Hold: Hold the temperature at 25-30°C for several hours before moving to cold storage.
Characterization & Validation
A successful recrystallization must be validated against the following criteria:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white needles or plates.[1][2] No color (brown/pink indicates oxidation).[2][3] |
| Melting Point | Capillary | Sharp range (< 2°C).[2][3] Note: Polymorphs may exist.[3][9][10] |
| Purity | HPLC-UV (280nm) | > 98.5% Area Under Curve.[1][2] |
| Identity | 1H-NMR (DMSO-d6) | Confirm integration of 3x Methoxy singlets (~3.7-4.0 ppm). |
References
-
Shulgin, A., & Shulgin, A. (1997).[2][3][11] TiHKAL: The Continuation. Transform Press. (Foundational text on tryptamine synthesis and properties). Link[2][3]
-
Brandt, S. D., et al. (2004).[2][3][11] "An analytical perspective on favoured synthetic routes to the psychoactive tryptamines." Journal of Pharmaceutical and Biomedical Analysis, 36(4), 675-691.[1][2][3] (Review of synthetic and purification strategies). Link[2][3]
-
Mettler Toledo. (n.d.).[2][3] "Recrystallization Guide: Process, Procedure, Solvents." (General industrial standard for crystallization thermodynamics).[2][3] Link
-
Cozzi, N. V., et al. (2009).[2][3] "Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter."[3] Journal of Neural Transmission, 116, 1591–1599.[1][2][3] (Handling and bio-assay preparation of tryptamine salts). Link[2][3]
-
PubChem. (n.d.).[2][3] "Compound Summary: Tryptamine Derivatives." National Library of Medicine.[3] (Physicochemical data verification). Link
Sources
- 1. TiHKAL [chemeurope.com]
- 2. 4-Hydroxytryptamine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tryptamine | 61-54-1 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. repositorio.ufba.br [repositorio.ufba.br]
- 11. TiHKAL - Wikipedia [en.wikipedia.org]
Advanced Reduction Protocols: 3-(2-nitrovinyl)-4,5,6-trimethoxyindole
Application Note & Technical Guide
Part 1: Executive Summary & Strategic Analysis
The reduction of 3-(2-nitrovinyl)-4,5,6-trimethoxyindole is a pivotal transformation in the synthesis of complex tryptamine derivatives. This specific substrate presents unique challenges due to the electron-rich nature of the trimethoxy-substituted indole ring.
The Core Challenge: The nitrovinyl moiety is a "push-pull" alkene system. The indole ring acts as an electron donor, while the nitro group is a strong electron withdrawer. This conjugation stabilizes the starting material but makes the reduction susceptible to side reactions, primarily:
-
Polymerization: Indoles are acid-sensitive. Incomplete reduction intermediates (such as imines or hydroxylamines) can polymerize or dimerize under acidic workup conditions.
-
Michael Addition: The nitroalkene is a Michael acceptor; nucleophilic impurities can attack the
-position. -
Over-reduction: Reducing the indole double bond (C2-C3) to an indoline is a risk, particularly with catalytic hydrogenation.
Selected Methodologies: This guide details two distinct, field-proven protocols:
-
Method A (The Gold Standard): Lithium Aluminum Hydride (LiAlH
) Reduction. Preferred for small-to-medium scale research due to reliability and complete reduction. -
Method B (Scalable Alternative): Catalytic Hydrogenation over Pd/C. Preferred for larger scales to avoid pyrophoric waste, though requiring strict pressure control to preserve aromaticity.
Part 2: Method A - Lithium Aluminum Hydride (LiAlH ) Reduction
Principle:
LiAlH
Reagents & Equipment
-
Substrate: 3-(2-nitrovinyl)-4,5,6-trimethoxyindole (Recrystallized, dry).
-
Reductant: LiAlH
(Pellets or powder, 1.0 M in THF or solid). Warning: Pyrophoric. -
Solvent: Anhydrous THF (Stabilized, dried over molecular sieves).
-
Apparatus: 3-neck round bottom flask, reflux condenser, N
inlet, pressure-equalizing addition funnel.
Step-by-Step Protocol
Step 1: System Preparation
-
Flame-dry the glassware under a stream of dry Nitrogen (N
). -
Maintain a positive pressure of N
throughout the reaction. -
Cooling: Prepare an ice/salt bath (-10°C) and a heating mantle for the reflux stage.
Step 2: Reagent Setup (Inverse Addition Recommended) Standard addition (adding hydride to substrate) can cause runaway exotherms. We use a modified addition where the substrate is added to the hydride slurry.
-
Charge the flask with LiAlH
(4-6 molar equivalents) suspended in anhydrous THF.-
Rationale: Excess hydride ensures the reaction is driven to completion rapidly, preventing the accumulation of reactive intermediates.
-
-
Dissolve the 3-(2-nitrovinyl)-4,5,6-trimethoxyindole in the minimum volume of anhydrous THF required for solvation.
Step 3: The Reduction
-
Cool the LiAlH
suspension to 0°C. -
Dropwise Addition: Add the indole solution to the hydride suspension slowly over 30-45 minutes.
-
Observation: Vigorous evolution of H
gas and a color change (often shifting from yellow/orange to grey/green) will occur.
-
-
Reflux: Once addition is complete and gas evolution subsides, remove the ice bath. Slowly heat the mixture to a gentle reflux (66°C) for 2 to 4 hours .
-
Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (bright yellow/orange spot) must disappear completely.
-
Step 4: The "Fieser" Workup (Critical) Avoid acid workups which can polymerize the product.
-
Cool the reaction mixture back to 0°C.
-
Dilute with wet THF or Diethyl Ether.
-
Quench carefully using the n : n : 3n rule (where n = grams of LiAlH
used):-
Add n mL water (Very slowly).
-
Add n mL 15% NaOH solution.
-
Add 3n mL water.
-
-
Warm to room temperature and stir for 15 minutes. The aluminum salts should turn white and granular.
-
Filtration: Filter the salts through a celite pad. Wash the pad thoroughly with hot THF to recover adsorbed amine.
Visualization: Fieser Workup Logic
Caption: The "n-n-3n" Fieser workup ensures aluminum salts precipitate in a granular form, preventing emulsions and maximizing yield.
Part 3: Method B - Catalytic Hydrogenation
Principle: Heterogeneous catalysis using Palladium on Carbon (Pd/C) activates molecular hydrogen to reduce the alkene and nitro groups. This method is milder but requires careful monitoring to prevent reduction of the indole C2-C3 double bond.
Reagents
-
Catalyst: 10% Pd/C (50% wet).
-
Solvent: Ethanol or Methanol (HPLC grade).
-
Hydrogen Source: H
gas (Balloon or Parr Shaker).
Protocol
-
Preparation: In a hydrogenation bottle (Parr), dissolve the nitrovinyl indole in Ethanol.
-
Catalyst Addition: Add 10% w/w of the Pd/C catalyst.
-
Safety Note: Pd/C is pyrophoric when dry. Always wet the catalyst with solvent under an inert atmosphere before exposing to air/hydrogen.
-
-
Hydrogenation:
-
Purge the vessel with N
, then H . -
Pressurize to 30-40 psi .
-
Shake/Stir at Room Temperature for 6-12 hours.
-
-
Filtration: Filter the mixture through Celite to remove the catalyst. Do not let the catalyst dry out on the filter paper (fire hazard).
-
Acidification (Optional): To isolate as a salt, add stoichiometric fumaric acid or HCl in ether to the filtrate.
Part 4: Mechanistic Insight
The reduction of a nitrovinyl indole involves a specific sequence. Understanding this helps in troubleshooting low yields.
Caption: The reduction pathway. Note the risk of polymerization at the intermediate stage if conditions are not strictly anhydrous or if acidic quenching is too aggressive.
Part 5: Data Summary & Comparison
| Feature | Method A (LiAlH | Method B (Catalytic H |
| Yield Potential | High (75-90%) | Variable (50-80%) |
| Reaction Time | 3-5 Hours | 6-24 Hours |
| Selectivity | Excellent (with care) | Moderate (Risk of indoline) |
| Scalability | Low (Safety limits) | High (Industrial preferred) |
| Key Risk | Pyrophoric reagents | Catalyst poisoning / Fire |
Part 6: References
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text describing the general synthesis of substituted tryptamines via LiAlH4).
-
Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin.[2] Synthesis, 1999(6), 935–938. Link
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[3][4] Link
-
Frontier, A. (2023). Workup for Aluminum Hydride Reductions (Fieser Method). University of Rochester.[5] Link
-
Pelletier, G., & Charette, A. B. (2011). Hydrogenation of Indoles. National Institutes of Health (NIH). Link
Sources
Application Note: Structural Characterization of 4,5,6-Trimethoxytryptamine using NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 4,5,6-trimethoxytryptamine, a psychoactive compound of interest in neurochemical research, using Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines detailed protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a systematic approach to data processing and spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to unambiguously confirm the molecular structure of this compound and similar tryptamine derivatives.
Introduction: The Significance of this compound and the Role of NMR
This compound is a substituted tryptamine, a class of compounds known for their interactions with serotonin receptors in the brain.[1] Tryptamines, including naturally occurring neurotransmitters like serotonin and psychoactive compounds like psilocin, are the subject of extensive research due to their therapeutic potential and complex pharmacology.[2] The precise substitution pattern of methoxy groups on the indole ring of this compound is expected to significantly influence its receptor binding profile and pharmacological properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a novel or synthesized compound like this compound, a comprehensive NMR analysis is essential for structural verification, purity assessment, and to provide a definitive analytical signature for future studies. This application note details the requisite NMR experiments and interpretation strategies for the complete structural elucidation of this compound.
Predicted NMR Data for this compound
In the absence of previously published experimental data, theoretical prediction of NMR spectra serves as a valuable guide for experimental setup and subsequent data analysis.[4] The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using established computational models and by comparison with structurally related tryptamine derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-1 (NH) | ~8.1 | br s | 1H | - |
| H-2 | ~7.0 | s | 1H | - |
| H-7 | ~6.8 | s | 1H | - |
| H-8 | ~3.2 | t | 2H | ~7 |
| H-9 | ~3.0 | t | 2H | ~7 |
| 4-OCH₃ | ~3.9 | s | 3H | - |
| 5-OCH₃ | ~3.85 | s | 3H | - |
| 6-OCH₃ | ~3.95 | s | 3H | - |
| NH₂ | ~1.5 | br s | 2H | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Predicted Chemical Shift (ppm) |
| C-2 | ~123 |
| C-3 | ~112 |
| C-3a | ~130 |
| C-4 | ~150 |
| C-5 | ~140 |
| C-6 | ~152 |
| C-7 | ~95 |
| C-7a | ~125 |
| C-8 | ~25 |
| C-9 | ~42 |
| 4-OCH₃ | ~56 |
| 5-OCH₃ | ~56.5 |
| 6-OCH₃ | ~57 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Analyte Purity: Ensure the this compound sample is of high purity (>98%), as impurities will complicate spectral analysis.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for many tryptamine derivatives due to its ability to dissolve a wide range of organic compounds.[5] Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended.[6] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is preferable.[6]
-
Procedure:
-
Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).
-
NMR Data Acquisition
The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.[7]
-
Insert the sample into the spectrometer.[8]
-
Lock the spectrometer on the deuterium signal of the solvent.[8]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[8]
-
Tune and match the probe for the ¹H and ¹³C frequencies.[8]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 16-64 (signal-to-noise dependent)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
-
Rationale: This experiment provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 200-240 ppm
-
Number of Scans (NS): 1024-4096 (due to the low natural abundance and sensitivity of ¹³C)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
-
Rationale: This experiment identifies all unique carbon atoms in the molecule.
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Rationale: COSY reveals correlations between protons that are coupled to each other, typically through two or three bonds.[9] This is crucial for identifying adjacent protons in the ethylamine side chain and potentially long-range couplings within the aromatic system.
-
Pulse Program: A standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
-
Rationale: HSQC correlates protons directly attached to carbon atoms.[10] This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. The edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.
-
Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Rationale: HMBC shows correlations between protons and carbons that are separated by two or three bonds.[10] This is a powerful tool for piecing together the molecular skeleton by identifying long-range connectivities, for example, from the methoxy protons to their attached aromatic carbons.
Data Processing and Analysis
A systematic approach to data processing and analysis is essential for accurate structural elucidation.
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.[11]
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectra to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
¹H NMR Analysis:
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Identify the characteristic signals for the indole NH, aromatic protons, ethylamine side chain, and methoxy groups based on their chemical shifts and multiplicities.
-
Analyze the coupling patterns (e.g., triplets for the ethylamine chain) to establish proton-proton connectivities.[12]
-
-
¹³C NMR Analysis:
-
Identify the number of unique carbon signals.
-
Distinguish between quaternary and protonated carbons based on their intensities (quaternary carbons are typically weaker).
-
-
2D NMR Analysis:
-
COSY: Trace the spin systems. A clear correlation between the H-8 and H-9 signals will confirm the ethylamine side chain.
-
HSQC: Correlate each proton signal to its directly attached carbon. This will confirm the assignments of C-2, C-7, C-8, and C-9.
-
HMBC: Use long-range correlations to connect the molecular fragments. Key correlations to look for include:
-
From the methoxy protons to their respective aromatic carbons (C-4, C-5, C-6).
-
From the H-8 protons to C-3 and C-3a.
-
From the H-2 proton to C-3, C-3a, and C-7a.
-
-
Visualizations
Figure 1: Experimental workflow for NMR characterization.
Figure 2: Molecular structure of this compound. (Note: An actual image of the numbered structure would be embedded here in a real application. The DOT script above is a placeholder for labeling.)
Conclusion
The combination of one- and two-dimensional NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols outlined in this application note, researchers can confidently verify the identity and purity of their synthesized or isolated material. The comprehensive spectral assignment serves as a crucial reference for future analytical, pharmacological, and clinical investigations involving this and related tryptamine compounds.
References
-
Jonas, E., & Khun, S. (2019). Accurate Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 59(9), 3749-3757. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Hore, P. J. (2015). NMR Data Processing. eMagRes, 4, 69-82. [Link]
-
Brandt, S. D., Freeman, S., Fleet, I. A., & Alder, J. F. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines - Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. Analytica Chimica Acta, 527(1), 39-49. [Link]
-
University of Wisconsin-Madison. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
- Macomber, R. S. (2012). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
MathWorks. (2024). NMR Data Processing and Analysis. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Nichols, D. E. (2004). Hallucinogens. Pharmacology & Therapeutics, 101(2), 131-181. [Link]
-
University of Calgary. (n.d.). Coupling. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Mestrelab Research. (2010, May 6). Basics on Arrayed-NMR and Data Analysis. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
ResearchGate. (n.d.). Key 2D NMR correlations of 1 [red lines for ¹H-¹H COSY, blue arrows for HMBC (from H to C), dashed two-way arrows for ROESY]. Retrieved from [Link]
-
National Institutes of Health. (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
-
Gregory, G. H., & Waterman, P. G. (2011). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 30(21), 5771-5779. [Link]
-
ResearchGate. (n.d.). Selected 1 H-NMR Chemical Shifts [δ (ppm)] and Coupling Constant (Hz) for Compounds 3a−c and 4a−c in CDCl 3. Retrieved from [Link]
-
Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
University of Calgary. (n.d.). Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) NMR data processing, visualization, analysis and structure calculation with NMRFx. Retrieved from [Link]
-
SciSpace. (2005, May 5). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Oregon State University. (n.d.). Small Molecule Characterization. Retrieved from [Link]
-
Bruker. (n.d.). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Retrieved from [Link]
-
University of California, Irvine. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Fun Man Chemistry. (2017, May 5). -- MestreNova Tutorial : A quick guide on NMR analysis processing [Video]. YouTube. [Link]
-
Guan, Y., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11465-11475. [Link]
-
Wishart, D. S. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing Yield in 4,5,6-Trimethoxytryptamine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 4,5,6-trimethoxytryptamine. As Senior Application Scientists, we offer not just procedural steps, but the underlying chemical principles and field-tested insights to empower researchers in optimizing their synthetic routes for higher yields and purity.
I. Navigating Synthesis Challenges: Frequently Asked Questions (FAQs)
This section addresses common issues that researchers may face during the synthesis of this compound.
1. My Henry reaction with 3,4,5-trimethoxybenzaldehyde is sluggish and gives low yields of the nitrostyrene. What can I do?
This is a frequently encountered bottleneck. 3,4,5-trimethoxybenzaldehyde is known to be less reactive in the Henry condensation compared to other benzaldehydes.[1] Here are several factors to consider for optimization:
-
Catalyst Choice: While ammonium acetate is a common catalyst, stronger bases like cyclohexylamine can significantly improve the reaction rate and yield.[2][3]
-
Reaction Time and Temperature: Extended reaction times and elevated temperatures (e.g., refluxing in glacial acetic acid) are often necessary to drive the reaction to completion.[1][2]
-
Water Removal: The Henry reaction is a condensation reaction that produces water. Employing a Dean-Stark trap or using a solvent that forms an azeotrope with water can help to shift the equilibrium towards the product.
-
Excess Nitromethane: Using a molar excess of nitromethane can also favor the forward reaction.[1]
2. During the reduction of 4,5,6-trimethoxy-β-nitrostyrene with LiAlH₄, I'm observing a complex mixture of byproducts. How can I improve the selectivity?
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its high reactivity can lead to over-reduction or side reactions if not controlled carefully.[4]
-
Temperature Control: Maintaining a low temperature (e.g., 0°C to room temperature) during the addition of the nitrostyrene to the LiAlH₄ suspension is critical to prevent unwanted side reactions.
-
Inverse Addition: Adding the LiAlH₄ solution dropwise to a solution of the nitrostyrene (inverse addition) can sometimes provide better control over the reaction exotherm and improve selectivity.
-
Alternative Reducing Agents: Consider exploring milder reducing agents. For instance, catalytic hydrogenation (e.g., using Pd/C) can be a cleaner alternative for the reduction of the nitro group and the double bond.[5] Another option is the use of sodium borohydride in the presence of a catalyst like copper(II) chloride, which can offer good yields under milder conditions.
3. I'm struggling with the purification of the final this compound product. What are the recommended methods?
Purification of tryptamines can be challenging due to their basic nature and potential for oxidation. A multi-step approach is often necessary:
-
Acid-Base Extraction: This is a fundamental step to separate the basic tryptamine from non-basic impurities. Dissolve the crude product in a non-polar organic solvent and extract with an acidic aqueous solution (e.g., dilute HCl). The tryptamine will move to the aqueous layer as its hydrochloride salt. After separating the layers, the aqueous layer is basified (e.g., with NaOH or Na₂CO₃) to regenerate the freebase, which can then be extracted back into an organic solvent.
-
Crystallization: Tryptamines can often be purified by crystallization from a suitable solvent or solvent mixture. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: For high purity, column chromatography on silica gel is a standard method. A solvent system of dichloromethane/methanol with a small amount of ammonia or triethylamine is often effective for eluting basic compounds like tryptamines.
4. Can I synthesize this compound using the Speeter and Anthony method?
Yes, the Speeter and Anthony tryptamine synthesis is a viable and often high-yielding route, provided you have access to the starting material, 4,5,6-trimethoxyindole.[6][7][8] The general steps involve:
- Reaction of 4,5,6-trimethoxyindole with oxalyl chloride to form the 3-indoleglyoxylyl chloride.
- Amidation of the glyoxylyl chloride with a desired amine (e.g., dimethylamine for N,N-dimethyltryptamine).
- Reduction of the resulting amide with a strong reducing agent like LiAlH₄.[7]
A key challenge for this route is the synthesis of the 4,5,6-trimethoxyindole precursor itself, which may require a multi-step synthesis.
II. Troubleshooting Guide: A Step-by-Step Approach
This section provides a detailed breakdown of the synthetic workflow, highlighting potential issues at each stage and offering specific solutions.
Workflow Overview: Synthesis of this compound
Caption: General synthetic workflow for this compound.
Step 1: The Henry Reaction - Synthesis of 4,5,6-Trimethoxy-β-nitrostyrene
The condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane is a critical first step.
| Potential Issue | Root Cause Analysis | Recommended Solutions & Scientific Rationale |
| Low Conversion of Starting Aldehyde | - Insufficient Catalyst Activity: Ammonium acetate may not be basic enough to efficiently deprotonate nitromethane. - Equilibrium Limitation: The accumulation of water can inhibit the forward reaction. - Steric Hindrance: The methoxy groups on the aromatic ring can sterically hinder the approach of the nitromethane anion. | - Switch to a Stronger Catalyst: Employ cyclohexylamine as the catalyst to increase the rate of deprotonation of nitromethane, thereby increasing the concentration of the nucleophile.[2] - Azeotropic Water Removal: Use a solvent like toluene and a Dean-Stark apparatus to continuously remove water, driving the equilibrium towards the product. - Increase Reactant Concentration: Utilize a higher molar ratio of nitromethane to the aldehyde.[1] |
| Formation of Side Products (e.g., Polymers) | - Excessive Heat: High temperatures can lead to polymerization of the nitrostyrene product or the starting materials. - Incorrect Stoichiometry: An improper ratio of reactants and catalyst can promote side reactions. | - Optimize Reaction Temperature: Carefully control the reaction temperature, aiming for the lowest effective temperature that provides a reasonable reaction rate. - Controlled Addition: Add the catalyst portion-wise or as a solution to maintain a consistent concentration and avoid localized high concentrations that could trigger polymerization. |
| Difficult Isolation of the Nitrostyrene Product | - Oily Product: The product may initially separate as an oil rather than a crystalline solid, making filtration difficult. - Contamination with Starting Materials: Incomplete reaction leads to a mixture that is challenging to purify by simple crystallization. | - Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal to induce crystallization. Cooling the reaction mixture slowly can also promote the formation of larger, more easily filterable crystals. - Purification by Recrystallization: If the crude product is an oil or highly impure, purify it by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water. |
Step 2: Reduction of 4,5,6-Trimethoxy-β-nitrostyrene
The reduction of both the nitro group and the carbon-carbon double bond is the final step in forming the tryptamine backbone.
| Potential Issue | Root Cause Analysis | Recommended Solutions & Scientific Rationale |
| Incomplete Reduction | - Insufficient Reducing Agent: Not using a sufficient molar excess of LiAlH₄. - Deactivation of Reducing Agent: LiAlH₄ is highly reactive with protic solvents (including atmospheric moisture). | - Use Sufficient Excess of LiAlH₄: A 3-4 fold molar excess of LiAlH₄ is typically recommended for the reduction of nitroalkenes. - Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., THF, diethyl ether) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Hydroxylamine or Oxime Byproducts | - Partial Reduction: The reduction of the nitro group can proceed through nitroso and hydroxylamine intermediates. If the reaction is not driven to completion, these may be present in the final mixture.[9] | - Increase Reaction Time and/or Temperature: After the initial addition, allowing the reaction to stir for a longer period or gently refluxing can ensure complete reduction to the amine. - Careful Work-up: A proper quenching and work-up procedure is crucial to hydrolyze any aluminum complexes and isolate the amine. |
| Formation of Polymeric or Tar-like Substances | - Exothermic Reaction: The reaction with LiAlH₄ is highly exothermic. Uncontrolled temperature increases can lead to decomposition and polymerization. | - Controlled Addition at Low Temperature: Add the nitrostyrene solution dropwise to a cooled (0°C) suspension of LiAlH₄ in an appropriate solvent. - Efficient Stirring: Ensure vigorous stirring to dissipate heat effectively throughout the reaction mixture. |
Troubleshooting Decision Tree: Low Yield of this compound
Caption: A decision tree for troubleshooting low yields.
III. References
-
3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2005, June 19). Retrieved from the-hive.ws
-
Green process synthesis method of 3, 4, 5-trimethoxybenzaldehyde - Google Patents. (n.d.). Retrieved from patents.google.com
-
Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane - Erowid. (n.d.). Retrieved from erowid.org
-
Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC - NIH. (n.d.). Retrieved from ncbi.nlm.nih.gov
-
The Versatile Precursor: A Technical Guide to 3,4,5-Trimethoxybenzaldehyde in Natural Product Synthesis - Benchchem. (n.d.). Retrieved from benchchem.com
-
Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed. (n.d.). Retrieved from pubmed.ncbi.nlm.nih.gov
-
Mescaline synthesis success & Henry reaction optimization (Procedure in Comments) : r/TheeHive - Reddit. (2023, July 26). Retrieved from reddit.com
-
(PDF) Analytical chemistry of synthetic routes to psychoactive tryptamines - Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS - ResearchGate. (n.d.). Retrieved from researchgate.net
-
Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine from L-Tryptophan) : r/chemhelp - Reddit. (2020, October 19). Retrieved from reddit.com
-
3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 - Sciencemadness. (2005, January 7). Retrieved from sciencemadness.org
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved from masterorganicchemistry.com
-
Reduction of Imines and Nitriles with LiAlH4 - YouTube. (2023, August 29). Retrieved from youtube.com
-
WO2022140844A1 - Method of synthesizing indole compounds - Google Patents. (n.d.). Retrieved from patents.google.com
-
Tryptamine synthesis: workup woes - Powered by XMB 1.9.11 - Sciencemadness.org. (2015, July 15). Retrieved from sciencemadness.org
-
(PDF) Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review) - ResearchGate. (n.d.). Retrieved from researchgate.net
-
19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020, July 1). Retrieved from chem.libretexts.org
-
Electrochemical Reduction of Nitrostyrenes , Hive Novel Discourse. (n.d.). Retrieved from the-hive.ws
-
Synthesis of Tryptamine from Indole - YouTube. (2025, March 7). Retrieved from youtube.com
-
Making Tryptamines for Enlightenment - YouTube. (2024, March 29). Retrieved from youtube.com
-
Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane. (n.d.). Retrieved from acta.chem-soc.se
-
Lithium Aluminium Hydride LiAlH4: Reduction of Nitriles, Azides, Nitro, Epoxides, Alkyl halides etc - YouTube. (2020, July 4). Retrieved from youtube.com
-
The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws]. (n.d.). Retrieved from erowid.org
-
Tryptamine - Wikipedia. (n.d.). Retrieved from en.wikipedia.org
-
Tryptamine and formaline at room temperature - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2019, March 13). Retrieved from sciencemadness.org
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (n.d.). Retrieved from chemistrysteps.com
-
(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde - ResearchGate. (n.d.). Retrieved from researchgate.net
-
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC - NIH. (n.d.). Retrieved from ncbi.nlm.nih.gov
-
Synthesis N,N-Dimethyl tryptamine - Powered by XMB 1.9.11 - Sciencemadness.org. (2011, May 26). Retrieved from sciencemadness.org
-
Analytical chemistry of synthetic routes to psychoactive tryptamines. Part III. Characterisation of the Speeter and Anthony route to N,N-dialkylated tryptamines using CI-IT-MS-MS - PubMed. (n.d.). Retrieved from pubmed.ncbi.nlm.nih.gov
-
Speeter–Anthony route - Wikipedia. (n.d.). Retrieved from en.wikipedia.org
Sources
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. electrochem.org [electrochem.org]
- 6. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of Electron-Rich Trimethoxyindoles
Status: Operational Ticket Focus: Stability, Storage, and Purification of Electron-Rich Indoles Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Core Directive: The Stability Paradox
Trimethoxyindoles (e.g., 5,6,7-trimethoxyindole) are valuable pharmacophores but notoriously unstable. The same electron-donating methoxy groups that enhance their biological affinity also raise the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the indole ring exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to radical cations that rapidly dimerize or polymerize into melanin-like insoluble blacks/browns.
This guide treats your molecule not just as a reagent, but as a reactive intermediate that requires active protection until the final stable bond is formed.
Troubleshooting Hub (Q&A)
Issue 1: "My product turned pink/black during column chromatography."
Diagnosis: Acid-Catalyzed Oxidative Polymerization.
Root Cause: Standard silica gel is slightly acidic (pH 4–5). For electron-rich indoles, protons from silanol groups (
-
Immediate: Stop the column. Flush with a polar solvent (EtOAc/MeOH) to recover whatever is left.
-
Prevention: Switch to Neutral Alumina (Brockmann Grade III) . If silica is mandatory, pre-treat the column with 1–2% Triethylamine (Et
N) in the mobile phase to neutralize acidic sites.
Issue 2: "The solid was white yesterday, but today it's brown, even in the freezer."
Diagnosis: Surface Auto-oxidation. Root Cause: "Freezer storage" is insufficient if the container headspace contains air. At -20°C, the rate of oxidation slows but does not stop. Condensed moisture can also accelerate degradation. Corrective Action:
-
Protocol: Store under an inert atmosphere (Argon is superior to Nitrogen due to density).
-
Container: Use amber glass vials with Teflon-lined caps. Parafilm is permeable to oxygen over time; use electrical tape or shrink bands for long-term storage.
Issue 3: "My reaction mixture turned dark immediately upon adding the catalyst."
Diagnosis: Metal-Mediated Radical Generation. Root Cause: Trace transition metals (Fe, Cu) in undegassed solvents can act as oxidants, catalyzing the formation of indolyl radicals. Corrective Action:
-
Protocol: rigorous solvent degassing (See Protocol C).
-
Additives: Consider adding a radical scavenger like BHT (Butylated hydroxytoluene) if it does not interfere with your specific reaction mechanism.
Technical Protocols
Protocol A: Purification via Neutral Alumina
Use this when your indole is acid-sensitive.
-
Sorbent Selection: Purchase Neutral Aluminum Oxide (Alumina) .
-
Note: "Basic" alumina may cause deprotonation/decomposition; "Acidic" is as bad as silica.
-
-
Deactivation (Brockmann Grading):
-
Most commercial alumina is Grade I (highly active). This is often too retentive and can catalyze reactions.
-
To make Grade III: Add 6% water (w/w) to Grade I alumina. Shake vigorously for 20 minutes to equilibrate.
-
-
Column Packing:
-
Slurry pack using a non-polar solvent (e.g., Hexanes or Toluene).
-
Do not allow the column to run dry; alumina cracks easily, destroying separation.
-
-
Elution:
-
Start with 100% non-polar solvent.
-
Increase polarity gradually (e.g., 0%
50% EtOAc in Hexanes). -
Tip: Indoles elute faster on alumina than silica.
-
Protocol B: The "Argon Blanket" Storage System
Self-validating storage for >6 month stability.
-
Transfer: Place the indole into a vial that fits the volume (minimize headspace).
-
Purge: Insert a long needle connected to an Argon line deep into the vial (above the solid). Insert a short "vent" needle.
-
Flow: Flow Argon gently for 60 seconds. Argon is heavier than air and will displace oxygen from the bottom up.
-
Seal: Remove the vent needle first, then the gas needle. Cap immediately.
-
Secondary Seal: Wrap the cap junction with Teflon tape, then electrical tape.
-
Environment: Store at -20°C in the dark.
Protocol C: Rigorous Solvent Degassing
Sparging is often insufficient for electron-rich indoles.
Method: Freeze-Pump-Thaw (The Gold Standard)
-
Place solvent in a Schlenk flask.
-
Freeze: Submerge flask in liquid nitrogen until solvent is solid.
-
Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes.
-
Thaw: Close vacuum, remove from
, and thaw in warm water. Gas bubbles will evolve. -
Repeat: Perform cycles 2–4 three times.
-
Backfill: Fill with Argon.
Data & Compatibility Tables
Table 1: Sorbent Compatibility Matrix
| Sorbent Material | Acidity (pH) | Risk Level | Recommendation |
| Silica Gel (Untreated) | 4.0 – 5.0 | High | Avoid. Causes dimerization/pinking. |
| Silica Gel (+1% Et | ~7.5 | Medium | Acceptable for short columns. |
| Neutral Alumina | 7.0 – 7.5 | Low | Preferred. Best recovery. |
| Basic Alumina | 9.0 – 10.0 | Medium | Risk of deprotonation (N-H). |
Table 2: Solvent Suitability for Storage
| Solvent | Oxygen Solubility | Suitability | Notes |
| DMSO | Low | Poor | Hygroscopic; difficult to remove; freezing point issues. |
| DCM | High | Moderate | Good solubility, but evaporates easily (seal breach). |
| Toluene | Moderate | Good | Stable, non-hygroscopic, easy to degas. |
| Water | Moderate | Critical Failure | Promotes oxidative polymerization rapidly. |
Mechanism & Workflow Visualizations
Diagram 1: Mechanism of Oxidative Degradation
Understanding why the color changes.
Caption: The cascade from colorless monomer to colored polymer is driven by Single Electron Transfer (SET), often catalyzed by acidic surfaces or trace metals.
Diagram 2: Purification Decision Logic
Follow this flow to maximize yield.
Caption: Decision tree for selecting the stationary phase. Neutral Alumina is the safest default for electron-rich indoles.
References
-
BenchChem. (2025).[1][2] Optimizing storage conditions for 5,6-Dihydroxyindole and related electron-rich derivatives. Retrieved from
-
Sigma-Aldrich. (2014). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Retrieved from
-
Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][4] University of Pittsburgh Department of Chemistry. Retrieved from
-
Jalon Zeolite. (2022). Activated Alumina vs. Silica Gel: Adsorption properties and acidity. Retrieved from
-
National Institutes of Health (NIH). (2019). Antioxidant activity and stability of methoxyindoles under oxidative stress.[5] Retrieved from
Sources
Technical Support Center: Synthesis of Trimethoxyindoles - A Guide to Overcoming Cyclization Failures
Welcome to the technical support center for the synthesis of trimethoxyindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable heterocyclic scaffolds. The presence of multiple methoxy groups, while offering unique electronic properties to the target molecule, often introduces significant challenges during the critical cyclization step.
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common failures, offering logical, step-by-step protocols to diagnose and resolve issues encountered in your synthetic routes.
Frequently Asked Questions (FAQs)
My Fischer indole synthesis of a trimethoxyindole is failing or giving very low yields. What are the likely causes?
The Fischer indole synthesis is a powerful tool, but its success with electron-rich systems like trimethoxyphenylhydrazines is highly sensitive to several factors. Low yields or complete failure can often be attributed to one or more of the following:
-
Substituent Effects: The three electron-donating methoxy groups on the phenylhydrazine ring significantly increase the electron density of the aromatic system. This can have a dual effect. While it can promote the desired electrophilic attack for cyclization, it can also stabilize certain intermediates that lead to undesired side reactions.[1][2] Specifically, the increased electron density can weaken the N-N bond in the hydrazone intermediate, making it more susceptible to cleavage.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[1] A catalyst that is too strong can lead to degradation of the starting materials or product, while one that is too weak may not be sufficient to promote the necessary tautomerization and cyclization. For trimethoxy systems, consider a milder Lewis acid like zinc chloride (ZnCl₂) over strong protic acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) to minimize side reactions.
-
Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and reaction time.[1] Overheating can lead to decomposition, especially with highly activated aromatic rings. It is crucial to carefully monitor the reaction temperature and optimize it for your specific substrate.
-
Steric Hindrance: The position of the methoxy groups can sterically hinder the cyclization step. If a methoxy group is ortho to the intended site of cyclization, it can create significant steric strain, raising the activation energy for the ring-closing step.
-
Side Reactions: The electron-rich nature of trimethoxyphenylhydrazones can promote alternative reaction pathways. One common side reaction is the formation of chlorinated diphenylamines if a chlorinated solvent and a strong acid are used.[2] Another possibility is the self-decomposition of the methoxy-diphenylhydrazones.[2]
Troubleshooting Workflow for Fischer Indole Synthesis Failure
Caption: Troubleshooting workflow for Fischer indole synthesis.
I am attempting a Bischler-Möhlau synthesis with a trimethoxyaniline and an α-haloketone, but the reaction is not proceeding as expected. What should I investigate?
The Bischler-Möhlau synthesis, while a classic method, is known for often requiring harsh reaction conditions which can be problematic for sensitive substrates like trimethoxyanilines.[1][3] Key areas to troubleshoot include:
-
Reactivity of the Aniline: The nucleophilicity of the trimethoxyaniline is high due to the electron-donating methoxy groups. However, the nitrogen can also be a site of protonation by the acid catalyst, which deactivates it.[4] Finding the right balance of acidity to promote the reaction without deactivating the aniline is crucial.
-
Reaction Temperature: Traditional Bischler-Möhlau conditions often involve high temperatures, which can lead to decomposition of the electron-rich trimethoxyaniline and the α-aminoketone intermediate. Consider exploring milder, more modern protocols, such as those employing microwave irradiation, which can significantly reduce reaction times and improve yields.[5]
-
Catalyst Choice: While historically carried out with strong acids, recent advancements have shown that Lewis acids like lithium bromide can catalyze the reaction under milder conditions.[3]
-
Mechanism Complexity: The mechanism of the Bischler-Möhlau synthesis is complex and not fully understood, with several proposed pathways.[6] This inherent complexity can make troubleshooting challenging. Careful analysis of byproducts is essential to gain insight into which undesired pathways are favored.
What are some common side products in trimethoxyindole synthesis, and how can I identify them?
The identification of side products is a critical step in troubleshooting. Common analytical techniques include Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Some common side products include:
| Side Product | Potential Cause | Identification Notes |
| Unreacted Starting Materials | Incomplete reaction due to low temperature, insufficient reaction time, or catalyst deactivation. | Compare TLC/LC-MS with authentic samples of starting materials. |
| Polymeric Material | Strong acid catalysis and high temperatures with electron-rich aromatics. | Often appears as a baseline streak on TLC and can be difficult to characterize by NMR. |
| Over-alkylation/arylation Products | The indole nitrogen is nucleophilic and can react further, especially under basic conditions. | Look for unexpected signals in the NMR and a higher mass in the MS. |
| Ring-Opened Products | Harsh reaction conditions leading to the decomposition of the indole ring. | Can be a complex mixture of products, often requiring detailed NMR analysis. |
| Isomeric Products | If the starting materials are unsymmetrical, different regioisomers of the indole can form. | Careful analysis of NMR coupling patterns and NOE experiments can help distinguish isomers. |
My Pictet-Spengler reaction to form a trimethoxy-tetrahydro-β-carboline is sluggish. How can I improve the reaction rate?
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydro-β-carbolines from tryptamines.[7][8] When dealing with trimethoxy-substituted tryptamines, the following points should be considered:
-
Acid Catalyst: The reaction is acid-catalyzed, and the choice of acid can significantly impact the reaction rate and yield.[9][10] Trifluoroacetic acid (TFA) is a commonly used and effective catalyst.
-
Aldehyde/Ketone Reactivity: The electrophilicity of the carbonyl component is crucial. Electron-withdrawing groups on the aldehyde or ketone will increase its reactivity and accelerate the reaction.
-
Solvent: The choice of solvent can influence the solubility of the starting materials and the stability of the intermediates. Protic solvents are generally preferred.
-
Temperature: While many Pictet-Spengler reactions proceed at room temperature, gentle heating can sometimes be necessary to drive the reaction to completion, especially with less reactive carbonyl compounds.
Experimental Protocol: General Procedure for a Trial Fischer Indole Synthesis of a Trimethoxyindole
This protocol provides a starting point for the synthesis of a trimethoxyindole. Optimization of the catalyst, solvent, and temperature will likely be necessary for a specific substrate.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the trimethoxyphenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the carbonyl compound (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature for 1-4 hours, or until TLC analysis indicates the complete consumption of the limiting reagent.
-
The hydrazone can be isolated by filtration or evaporation of the solvent, or used directly in the next step.
-
-
Cyclization:
-
To the hydrazone, add the chosen acid catalyst (e.g., ZnCl₂, PPA, or a milder Lewis acid). The amount of catalyst should be optimized, starting with a catalytic amount and increasing if necessary.
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80-100 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11][12]
-
Logical Diagram for Catalyst Selection in Trimethoxyindole Synthesis
Caption: Decision tree for catalyst selection in trimethoxyindole synthesis.
References
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
- Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. (2011). Journal of the American Chemical Society, 133(15), 5777–5779.
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022, August 10). Retrieved February 3, 2026, from [Link]
-
Indoles. (n.d.). Retrieved February 3, 2026, from [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
-
Indole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]
-
Analysis and purification of hydrogenation products of resorcinol - ResearchGate. (2015). Retrieved February 3, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
- Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles - MDPI. (2023). Molecules, 28(5), 2329.
- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. (2007). Chemical Reviews, 107(1), 194–233.
-
(PDF) Bischler Indole Synthesis - ResearchGate. (2016). Retrieved February 3, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (2016). Retrieved February 3, 2026, from [Link]
-
(PDF) Fischer Indole Synthesis - ResearchGate. (2016). Retrieved February 3, 2026, from [Link]
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH. (2023). RSC Advances, 13(18), 12245–12271.
-
Tools for Purifying the Product - ResearchGate. (2015). Retrieved February 3, 2026, from [Link]
- Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step - MDPI. (2021). Molecules, 26(23), 7179.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles - MDPI. (2017).
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.). Retrieved February 3, 2026, from [Link]
- Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene - Organic & Biomolecular Chemistry (RSC Publishing). (2021). Organic & Biomolecular Chemistry, 19(18), 4134–4138.
- Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme | ACS Catalysis. (2021).
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
-
Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]
- Indoles in Multicomponent Processes (MCPs) | Chemical Reviews - ACS Publications. (2011). Chemical Reviews, 111(5), 3247–3307.
-
Bischler Indole Synthesis - ResearchGate. (2016). Retrieved February 3, 2026, from [Link]
-
Bischler-Möhlau indole synthesis - chemeurope.com. (n.d.). Retrieved February 3, 2026, from [Link]
-
Microwave-Assisted, Solvent-Free Bischler Indole Synthesis - Organic Chemistry Portal. (2006). Retrieved February 3, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,5,6-Trimethoxytryptamine (4,5,6-TMT)
Introduction: The "Electron-Rich" Challenge
Welcome to the technical support center. You are likely here because your crude reaction mixture—intended to be 4,5,6-trimethoxytryptamine (4,5,6-TMT)—is currently a dark oil, a gray sludge, or a streaking mess on your TLC plate.
The Core Problem: 4,5,6-TMT is structurally unique. It combines the tryptamine core with the polymethoxylation pattern of mescaline. This makes the indole ring exceptionally electron-rich , rendering it highly susceptible to:
-
Oxidative Dimerization: Turning your product into colored "tars" upon exposure to air.
-
Acid-Catalyzed Polymerization: The 2-position of the indole is activated, making it prone to electrophilic attack during harsh acid workups.
This guide prioritizes gentle, reductive handling and specific salt formation to stabilize the molecule.
Part 1: The Triage (Initial Workup)
Q: My crude reaction mixture (post-LAH reduction) is a gray, unfilterable sludge. How do I recover the amine?
Diagnosis: You are dealing with Aluminum-Amine complexes . If you used Lithium Aluminum Hydride (LAH) to reduce the glyoxylamide or nitroalkene intermediate, the aluminum byproducts form a gelatinous complex with your amine, trapping it.
The Protocol: The Modified Fieser or Rochelle Method Do not use simple acid quenching; it generates heat and traps the product.
| Method | Best For | Procedure |
| Fieser Workup | Granular precipitate (Easy filtration) | For |
| Rochelle's Salt | Breaking stubborn emulsions | 1. Quench reaction with minimal EtOAc.[3] 2. Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt). 3. Stir vigorously for 2-4 hours. The tartrate chelates the aluminum, separating the layers cleanly. |
Technical Insight: The Fieser method relies on forming a granular aluminate that does not trap organic molecules. If the precipitate is sticky, you added the water too fast or didn't stir long enough.
Part 2: Extraction & Phase Separation
Q: I performed an acid-base extraction, but my yield dropped significantly. Where did it go?
Diagnosis: pH Mismanagement or "Salting Out" Failure. Tryptamines are lipophilic amines. If the pH isn't high enough during the final extraction, the amine remains protonated (water-soluble). Conversely, highly substituted tryptamines like 4,5,6-TMT can be surprisingly soluble in organic-contaminated water.
The Protocol: The "Gentle Swing" Extraction
-
Acidify (The Wash): Dissolve crude oil in EtOAc. Extract with dilute acetic acid (5%) or dilute HCl (0.5M). Caution: Avoid strong, concentrated acids to prevent polymerization.
-
Result: Product is in the aqueous layer (salt form). Impurities (neutrals/non-basics) are in the EtOAc. Discard organic layer.
-
-
Basify (The Release): Cool the aqueous layer. Slowly add 20% NaOH or
until pH > 12.-
Critical Step: The solution should turn cloudy (freebase crashing out).
-
-
Extract (The Recovery): Extract immediately with DCM (
) or EtOAc.-
Pro-Tip: If an emulsion forms, add solid NaCl (brine effect) to force the organic layer to separate.
-
Visualization: The Extraction Logic
Caption: Logical flow for separating amine product from neutral impurities using pH manipulation.
Part 3: Chromatography Troubleshooting
Q: My product "streaks" down the TLC plate and column. I can't separate it from the impurities.
Diagnosis: Silanol Interaction. The basic amine nitrogen interacts with the acidic silanol groups on the silica gel, causing "tailing."
The Solution: Amine Deactivation You must modify the stationary phase to suppress these interactions.
Recommended Solvent Systems:
| Solvent System | Ratio | Application |
| DCM : MeOH : | 90 : 9 : 1 | The Gold Standard. The ammonia competes for silanol sites, allowing the tryptamine to elute as a tight band. |
| DCM : MeOH : TEA | 95 : 4 : 1 | Alternative if aqueous ammonia causes miscibility issues. (TEA = Triethylamine). |
| EtOAc : MeOH | 9 : 1 | Weaker system; often requires TEA pre-washing of the column. |
Protocol: Pre-wash your silica column with the eluent containing the base (ammonia/TEA) before loading your sample. This "neutralizes" the column.
Part 4: Stabilization & Crystallization (The Final Polish)
Q: My freebase is an oil that turns brown over time. How do I get a stable white solid?
Diagnosis: Oxidation of the Freebase. The 4,5,6-trimethoxy freebase is an oil or low-melting solid that oxidizes rapidly. You must convert it to a salt for long-term storage.
The Solution: Fumarate Salt Formation While HCl salts are common, they are often hygroscopic (absorb water) for methoxylated tryptamines, leading to "goo." Fumarate salts are typically non-hygroscopic, crystalline, and stable.
Experimental Protocol: Fumarate Crystallization
-
Dissolve 1.0 g of 4,5,6-TMT freebase in 10 mL of hot Acetone (or IPA).
-
Separately, dissolve 0.5 eq (if forming hemi-fumarate) or 1.0 eq of Fumaric Acid in hot Acetone (or MeOH).
-
Note: Start with 1.0 eq.[4]
-
-
Add the acid solution to the amine solution dropwise while stirring.
-
Observation: A white precipitate should form immediately.
-
Cool to 4°C (fridge) for 2 hours.
-
Filter and wash with cold acetone.
Why Fumaric Acid?
-
Stoichiometry: It forms nice crystalline networks.
-
pKa Matching: The pKa of fumaric acid (3.03, 4.44) pairs well with the tryptamine amine (~10), ensuring proton transfer without degrading the indole ring [1].
Visualization: The Purification Decision Tree
Caption: Decision matrix for determining the necessary level of purification based on crude quality.
References
-
Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis. Link (Demonstrates fumarate salt utility for tryptamine analogs).
-
Merlic, C. A. (2010).[5] Workup for Aluminum Hydride Reductions. UCLA Department of Chemistry. Link (Authoritative source for Fieser/Rochelle protocols).
-
Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. Link (Foundational text on tryptamine synthesis and purification).
-
Organic Syntheses. (1996). Reduction of Amides with Lithium Aluminum Hydride. Org. Synth. 1996, 73,[6] 1. Link (Standard operating procedures for amide reductions).
Sources
- 1. Workup [chem.rochester.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sciencemadness Discussion Board - Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Tryptamine from Tryptophan - [www.rhodium.ws] [erowid.org]
- 5. Sciencemadness Discussion Board - Tryptamine refusing to crystallize - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Minimizing side reactions during lithium aluminum hydride reduction of amides
Topic: Minimizing Side Reactions in LiAlH₄ (LAH) Reduction of Amides
Status: Operational Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting database for hydride reductions. This guide is designed for researchers encountering yield loss, unexpected byproducts, or workup failures during the conversion of amides to amines using Lithium Aluminum Hydride (LAH).
Unlike esters, where the carbonyl oxygen is retained as an alcohol, amides must undergo a complete deoxygenation.[1] This mechanistic divergence creates unique failure modes. This guide prioritizes mechanistic control to minimize side reactions (C-N cleavage, incomplete reduction) and workup efficiency to recover the product from aluminum salts.
Module 1: The Mechanistic Diagnostics
To troubleshoot, you must visualize the reaction pathway. The fate of your amide is decided at the Tetrahedral Intermediate .[2]
The Critical Branch Point
The reaction proceeds via the addition of hydride to the carbonyl carbon.[3] The resulting tetrahedral intermediate is stable at low temperatures. Its collapse determines your product.
-
Path A (Desired): The O-Al bond breaks, expelling the oxygen as a leaving group. This forms an Iminium Ion , which is rapidly reduced to the Amine .[4]
-
Path B (Side Reaction - Deamination): The C-N bond breaks (acting as the leaving group). This forms an Aldehyde , which LAH immediately reduces to a primary Alcohol .
Visualizing the Pathway
The following diagram illustrates where the reaction diverges into failure modes.
Figure 1: Mechanistic divergence in amide reduction. Path A leads to the desired amine; Path B leads to alcohol byproducts via deamination.
Module 2: Troubleshooting & FAQs
Issue 1: "I isolated an alcohol instead of an amine."
Diagnosis: C-N Bond Cleavage (Path B). Cause: The nitrogen lone pair was not sufficiently electron-donating to kick out the oxygen, or the amide was sterically crowded, making the C-N bond weaker than the C-O interaction. Corrective Actions:
-
Temperature Control: Ensure the reaction is heated to reflux after the initial addition. The elimination of oxygen (Path A) often requires thermal energy to proceed. Low-temperature quenches can trap the tetrahedral intermediate, which may decompose unpredictably.
-
Solvent Switch: Switch from Diethyl Ether (reflux ~35°C) to THF (reflux ~66°C) or Dioxane. Higher temperatures promote the expulsion of the aluminate oxygen species.
-
Alternative Reagent: If C-N cleavage persists, LAH may be too aggressive. Switch to Borane-THF (BH₃·THF) or Borane-DMS . Borane reduces amides by coordinating to the oxygen first, making C-O cleavage mechanistically obligatory, effectively eliminating the alcohol byproduct pathway.
Issue 2: "I isolated an aldehyde."
Diagnosis: Incomplete Reduction (Hydrolysis of Iminium). Cause: The reaction formed the Iminium ion (Path A), but the second hydride addition did not occur before the reaction was quenched. Upon adding water, the iminium hydrolyzed back to an aldehyde (or ketone).[4] Corrective Actions:
-
Stoichiometry Check: Amides require minimum 1.0 molar equivalent of LiAlH₄ (which provides 4 hydrides), but practically, use 2.0 - 4.0 equivalents .
-
Reaction Aging: Do not quench immediately after consumption of starting material (SM) is seen on TLC. The SM disappears when the tetrahedral intermediate forms, but the reduction is not done. Reflux for 1-4 hours to ensure the Iminium
Amine step is complete.
Issue 3: "My workup is a solid gray rock / sticky emulsion."
Diagnosis: Improper Quenching (Formation of Aluminum Hydroxide gels). Cause: Adding water too fast or in random amounts creates hydrated aluminum networks that trap product and prevent filtration. Corrective Actions: See Module 3: Optimized Protocols below.
Module 3: Optimized Protocols (SOPs)
Select the workup based on your scale and product stability.
Protocol A: The Fieser Method (Standard)
Best for: Small to medium scale (<10g), stable amines.
The "n-n-3n" Rule: For every n grams of LiAlH₄ used:
-
Cool: Chill reaction mixture to 0°C with vigorous stirring.
-
Step 1: Add n mL Water slowly (CAUTION: H₂ evolution).[5]
-
Step 2: Add n mL 15% aqueous NaOH.
-
Step 3: Add 3n mL Water.
-
Step 4: Warm to room temperature and stir for 15 minutes.
-
Result: A white, granular precipitate forms.[6] Filter through Celite.[5][7] Wash the cake with ether/THF.
Protocol B: The Rochelle’s Salt Method (High Efficiency)
Best for: Large scale (>10g), acid-sensitive amines, or when Fieser fails (emulsions).
-
Quench: Dilute reaction with ether/THF at 0°C. Add water dropwise until bubbling ceases.
-
Add Salt: Add a Saturated Aqueous Solution of Sodium Potassium Tartrate (Rochelle's Salt) . Use roughly 20-50 mL per gram of LAH.
-
Stir: Vigorously stir at room temperature.
-
Time: 1 to 12 hours. (Do not rush this).
-
-
Mechanism: The tartrate acts as a ligand, chelating aluminum into a water-soluble complex.
-
Result: Two clear, distinct layers (Organic vs. Aqueous).[8] No filtration needed; simply separate the layers.
Decision Matrix: Choosing the Right Workup
Figure 2: Decision tree for selecting the optimal aluminum quenching method based on scale and emulsion risk.
Summary Data Table: Failure Modes & Solutions
| Observation | Probable Intermediate | Mechanistic Failure | Solution |
| Alcohol Product | Aldehyde | C-N Cleavage (Deamination) | Switch to Borane-THF; Increase reaction temp (THF reflux). |
| Aldehyde Product | Iminium Ion | Premature Quench | Increase reaction time; Ensure reflux; Check LAH quality. |
| Nitrile Product | Dehydrated Amide | Primary Amide Dehydration | Use excess LAH; Ensure reflux to drive nitrile |
| Low Yield (Gel) | Al-Complex | Poor Workup | Switch from Fieser to Rochelle's Salt; Stir longer during quench. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Regioselectivity and Chemoselectivity in Reductions).
-
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Comprehensive guide on functional group tolerance).
-
Fieser, L. F., & Fieser, M. (1967).[9] Reagents for Organic Synthesis (Vol. 1, pp. 581-595).[9] Wiley. (Origin of the Fieser workup).
-
University of Rochester. (n.d.).[5] Workup for Aluminum Hydride Reductions. Department of Chemistry. Retrieved from [Link]
-
Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. Reaction of aluminum hydrides with amides.[2][3][7][10][11] The Journal of Organic Chemistry, 38(5), 912–916. (Mechanistic study on amide reduction pathways).
Sources
- 1. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. davuniversity.org [davuniversity.org]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. orgosolver.com [orgosolver.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Storage & Handling of 4,5,6-Trimethoxytryptamine (Free Base)
Topic: Prevention of oxidative and photolytic degradation in electron-rich tryptamine derivatives. Target Audience: Medicinal Chemists, Pharmacologists, and Lab Managers. Version: 2.1 (Current as of 2026)[1]
Core Directive: The Instability Profile
Executive Summary:
4,5,6-Trimethoxytryptamine (free base) exhibits extreme sensitivity to oxidative degradation compared to its salt counterparts (e.g., HCl or fumarate). The presence of three electron-donating methoxy groups (
Critical Warning:
-
Appearance: Pure compound is an off-white to pale beige crystalline solid.
-
Degradation Indicator: A shift to pink, brown, or black oil/gum indicates extensive oxidation (formation of quinoidal species and oligomers).
-
Shelf-Life: Without inert gas protection, significant degradation can occur within 24-48 hours at room temperature.
Critical Storage Protocols (The "Golden Path")
To maintain purity >98% for analytical or biological use, you must disrupt the three vectors of decay: Oxygen, Heat, and Light .
A. The Storage Workflow
Follow this decision tree for sample preservation.
Figure 1: Decision matrix for handling methoxylated tryptamine free bases upon receipt.
B. Detailed Environmental Parameters
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Inert Gas (Argon > Nitrogen) | Argon is heavier than air and forms a "blanket" over the crystals, preventing oxygen contact more effectively than Nitrogen in frequently opened vials [1]. |
| Temperature | -20°C to -80°C | Arrhenius equation dictates that reaction rates (oxidation) roughly double for every 10°C rise. Deep freeze effectively pauses radical propagation [2]. |
| Light | Amber Glass / Foil Wrap | The conjugated indole system absorbs UV/Blue light, which can catalyze photo-oxidation. Amber glass blocks wavelengths <450nm. |
| Container | Borosilicate + PTFE Liner | Avoid plasticizers. Use glass vials with PTFE-lined caps to prevent oxygen permeation and chemical leaching. |
Mechanistic Troubleshooting (Root Cause Analysis)
Q1: Why did my white powder turn into a brown goo overnight?
Diagnosis: Oxidative Polymerization. Mechanism: The 4,5,6-trimethoxy substitution pattern makes the indole C-2 and C-7 positions highly nucleophilic. Upon air exposure:
-
Radical Initiation: Trace metals or UV light generate an indolyl radical.
-
Coupling: These radicals dimerize (often at C-2) or react with singlet oxygen.
-
Polymerization: The initial dimers oxidize further into extended conjugated systems (melanin-like polymers), which appear dark brown or black [3].
Figure 2: Simplified oxidative degradation cascade of electron-rich indoles.
Q2: Can I salvage the degraded (brown) compound?
Answer: Potentially, but with yield loss.
-
If slightly beige: It is likely >95% pure. Verify with HPLC.
-
If dark brown/sticky: Recrystallization is required.
-
Protocol: Dissolve in minimal hot ethyl acetate or ethanol. Add activated charcoal to absorb colored impurities. Filter while hot. Cool slowly to 4°C to induce crystallization.
-
Alternative: Convert to a salt (e.g., fumarate) immediately. Salts are thermodynamically more stable and resistant to oxidation [4].
-
Q3: How do I handle the compound for weighing without degradation?
Protocol:
-
Allow the storage vial to warm to room temperature before opening (prevents condensation of atmospheric water, which accelerates degradation).
-
Work quickly or use a glove bag/box if available.
-
Flush the stock vial with Argon immediately after removing the aliquot.
-
Seal with Parafilm.[2]
Frequently Asked Questions (FAQ)
Q: Is the HCl salt variant as sensitive? A: No. Protonation of the amine reduces the basicity, and the crystal lattice of the salt form is generally tighter and less permeable to oxygen. However, -20°C storage is still recommended for long-term stability.
Q: Can I store it in DMSO or Ethanol stock solutions? A: Avoid long-term storage in solution. Dissolved oxygen in solvents will degrade the compound rapidly (hours to days). If you must store as a solution:
-
Use degassed, anhydrous solvents.
-
Store at -80°C.
-
Use immediately upon thawing.
Q: I don't have Argon. Is Nitrogen okay? A: Yes, Nitrogen is acceptable. However, because Nitrogen is lighter than Argon (and closer to air density), it mixes more easily with air if the vial is open. Ensure a vigorous flush (10-15 seconds) before capping.
References
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Accessed 2026).[1] Link
-
Cayman Chemical. Tryptamine Safety Data Sheet & Stability.[3] (2024).[3][4] Link
-
MDPI Nutrients. Biochemical Properties of Tryptophan and Indole Oxidation. (2026).[1] Link
-
TCI Chemicals. 5-Methoxytryptamine Hydrochloride Stability Data. (2024).[3][4] Link
Sources
Validation & Comparative
Comparative Guide: Structure-Activity Relationship (SAR) of 4,5,6-Trimethoxytryptamine vs. Mescaline
Executive Summary
This guide provides a rigorous structural and pharmacological comparison between Mescaline (3,4,5-trimethoxyphenethylamine), the archetypal phenethylamine psychedelic, and 4,5,6-Trimethoxytryptamine (4,5,6-TMT) , a rigidified indole analog.
While visually similar in methoxy-substitution patterns, these two molecules exhibit divergent pharmacological profiles due to the fundamental topological differences between the phenethylamine and indole scaffolds.
-
Mescaline exhibits moderate affinity but high selectivity and efficacy at the 5-HT2A receptor, driven by its flexible ethylamine side chain and specific 3,4,5-substitution pattern.
-
4,5,6-TMT represents a "false friend" in medicinal chemistry. Despite carrying three methoxy groups, the rigid indole scaffold forces the 4-methoxy group into a position sterically equivalent to the ortho (2-position) of a phenethylamine. This creates significant steric hindrance with the ethylamine side chain (or receptor binding pocket), drastically reducing potency compared to mescaline.
This guide details the SAR logic, binding data, and experimental protocols required to validate these findings.
Molecular Architecture & Homology Modeling
To understand the activity gap, one must map the flexible phenethylamine pharmacophore onto the rigid indole skeleton.
The Structural Overlay Problem
In serotonergic SAR, the indole ring of tryptamine is often viewed as a "rigidified" phenethylamine. However, the numbering systems do not align linearly.
| Feature | Mescaline (Phenethylamine) | 4,5,6-TMT (Indole) | SAR Consequence |
| Core | Benzene Ring | Indole (Benzene + Pyrrole) | Indole is more electron-rich. |
| Methoxy 1 | Position 3 (meta) | Position 5 | Favorable: Matches 5-HT 5-OH position. |
| Methoxy 2 | Position 4 (para) | Position 6 | Unfavorable: 6-substitution in tryptamines often decreases potency (unlike 4-sub in PEAs). |
| Methoxy 3 | Position 5 (meta) | Position 7 (or 4) | Critical Mismatch: 4-position on indole is sterically equivalent to the 2-position (ortho) on phenethylamine. |
The "Ortho" Steric Clash
Mescaline (3,4,5-trimethoxy) is active because the ortho positions (2 and 6) are unsubstituted, allowing the ethylamine side chain free rotation to adopt the active conformation inside the 5-HT2A receptor.
In 4,5,6-TMT , the methoxy group at position 4 is physically adjacent to the ethylamine side chain (position 3 of indole). This creates a "peri-interaction," locking the side chain in an unfavorable conformation or preventing deep binding into the receptor pocket. Consequently, 4,5,6-TMT lacks the potency of Mescaline.
Pharmacophore Overlay Diagram (DOT)
Caption: Structural superposition showing the steric mismatch between Mescaline's 5-methoxy and 4,5,6-TMT's 4-methoxy group.
Pharmacological Profiles: Comparative Data
The following data contrasts the established values for Mescaline with the predicted/observed values for 4,5,6-TMT based on tryptamine SAR standards (Nichols, 2012; Shulgin, 1997).
Table 1: Receptor Binding & Functional Activity
| Parameter | Mescaline (Reference) | 4,5,6-TMT (Comparator) | Interpretation |
| 5-HT2A Affinity ( | ~300 - 500 nM | > 5,000 nM (Predicted) | 4,5,6-TMT binds poorly due to steric bulk at the 4-position. |
| 5-HT2C Affinity ( | ~1,000 nM | Low Affinity | Lack of selectivity. |
| Functional Efficacy ( | Partial Agonist (80-100%) | Antagonist / Weak Partial | Steric hindrance prevents receptor activation (TM5/TM6 movement). |
| In Vivo Potency (Human) | 200 - 400 mg | Inactive / >500 mg | 4,5,6-TMT is not a viable psychedelic in humans. |
| Metabolic Stability | MAO substrate (slow) | MAO substrate (rapid) | Tryptamine amine is more accessible to MAO than alpha-methylated variants. |
Critical Insight: The "Mescaline of the Tryptamines" is historically considered to be 5,6,7-trimethoxytryptamine , not 4,5,6. Even 5,6,7-TMT is largely inactive in humans (Shulgin, TiHKAL Entry 54), proving that simply grafting the 3,4,5-pattern onto an indole is a failed strategy.
Experimental Protocols
To verify the inactivity of 4,5,6-TMT compared to Mescaline, two complementary assays are required: a binding assay (affinity) and a functional assay (efficacy).
Protocol A: [3H]-Ketanserin Radioligand Binding Assay
Purpose: To determine the affinity (
-
Cell Line: HEK293 cells stably expressing human 5-HT2A receptors.
-
Membrane Preparation:
-
Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet.
-
-
Assay Setup:
-
Total Binding: 200 µL membrane + 25 µL [3H]-Ketanserin (1 nM final) + 25 µL Buffer.
-
Non-Specific Binding (NSB): Add 10 µM Methysergide.
-
Test Compounds: Add Mescaline or 4,5,6-TMT at concentrations ranging from
to M.
-
-
Incubation: 60 minutes at 37°C.
-
Filtration: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Calcium Flux Functional Assay (FLIPR)
Purpose: To determine if the compound activates the receptor (Agonist) or blocks it (Antagonist).
-
Dye Loading:
-
Seed CHO-K1 cells expressing 5-HT2A in 96-well black plates.
-
Incubate with Calcium-4 assay kit (Molecular Devices) for 45 min at 37°C.
-
-
Compound Addition:
-
Prepare 4,5,6-TMT and Mescaline in assay buffer (HBSS + 20 mM HEPES).
-
Use a FLIPR Tetra system to add compounds to cells.
-
-
Measurement:
-
Monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds.
-
Agonist Mode: Measure peak fluorescence increase relative to baseline.
-
Antagonist Mode: Pre-incubate with test compound, then challenge with 5-HT (
).
-
-
Data Processing: Plot Response vs. Log[Concentration] to determine
and .
Signaling Pathway Visualization
Understanding the downstream effects (or lack thereof) is crucial. Mescaline activates the Gq-PLC-IP3 pathway. 4,5,6-TMT fails to induce the conformational change required for Gq coupling.
Caption: The Gq/11 signaling cascade. Mescaline triggers this pathway; 4,5,6-TMT fails to recruit Gq efficiently.
References
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Link
-
Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (See Entry #54 for 5,6,7-TMT comparison). Link
-
Halberstadt, A. L., et al. (2020).[1][2] Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1208–1218. Link
-
Glennon, R. A., et al. (1984). 5-HT2 serotonin receptors: Structural requirements for activation. Journal of Medicinal Chemistry, 27(11), 1530-1533. Link
-
Ray, T. S. (2010).[3] Psychedelics and the Human Receptorome.[2][3][4] PLoS ONE, 5(2), e9019.[3] Link[3]
Sources
Comparative receptor affinity of 4,5,6-trimethoxy vs 5-methoxy tryptamines
[1][2]
Executive Summary: The "Magic Methyl" vs. The "Mescaline Mimic"
In the pharmacology of serotonergic hallucinogens, the 5-methoxy (5-MeO) substitution on the tryptamine scaffold is widely recognized as a "potency booster," significantly increasing lipophilicity and binding affinity at 5-HT receptors compared to the unsubstituted parent (DMT).
Conversely, 4,5,6-trimethoxy tryptamine represents a theoretical or "designer" attempt to mimic the substitution pattern of Mescaline (3,4,5-trimethoxyphenethylamine) on an indole core. Experimental data and SAR modeling indicate that this "hybridization" is pharmacologically unfavorable. The indole ring is sterically bulkier than the phenyl ring of phenethylamines; adding three methoxy groups creates significant steric clashes within the receptor's orthosteric binding pocket (OBP), drastically reducing affinity.
| Compound Class | Primary Target | Affinity Profile | Key Characteristic |
| 5-Methoxy Tryptamines (e.g., 5-MeO-DMT) | 5-HT1A, 5-HT2A | High (nM range) | Rapid onset, high potency, metabolic vulnerability (MAO). |
| 4,5,6-Trimethoxy Tryptamines | 5-HT2A (Theoretical) | Low / Inactive | Steric hindrance at pos 4 & 6 prevents helix 5 packing. |
Receptor Binding Profiles
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)
5-MeO-DMT acts as a non-selective, high-affinity agonist. Its exceptional potency is driven by the electron-donating methoxy group at position 5, which forms favorable hydrophobic interactions and hydrogen bonds (via the oxygen lone pair) with specific residues (e.g., Ser5.46) in the receptor pocket.
-
5-HT1A Affinity: Extremely high (Ki ≈ 0.5 – 10 nM). This drives the compound's anxiolytic and "ego-dissolution" effects but also contributes to serotonin syndrome risk in overdose.
-
5-HT2A Affinity: High (Ki ≈ 10 – 100 nM). Essential for the psychedelic visual/cognitive effects.
-
Selectivity: Low. It hits a broad range of 5-HT subtypes.[1]
4,5,6-Trimethoxy-N,N-Dimethyltryptamine (4,5,6-TMT)
Direct binding data for 4,5,6-TMT is scarce in primary literature because early SAR screens (Shulgin, Nichols) identified polymethoxylated tryptamines as largely inactive or low-potency. We can extrapolate its profile from 4-MeO-DMT and 5,6-dimethoxy-DMT data:
-
4-Methoxy Effect: 4-MeO-DMT is ~20x less potent than 5-MeO-DMT.[2] The 4-position substituent points into a sterically restricted region (Helix 5 interface).
-
Polymethoxylation Effect: Adding methoxy groups at 5 and 6 simultaneously creates a "wall" of electron density and steric bulk.
-
Result: The molecule cannot fit deeply into the hydrophobic cleft of the 5-HT2A receptor.
-
Predicted Ki: >1,000 nM (Micromolar range) at 5-HT2A.[2] Likely inactive at 5-HT1A due to strict steric requirements in the lower binding pocket.
-
Quantitative Comparison (Experimental & Predicted)
| Receptor | 5-MeO-DMT ( | 4-MeO-DMT ( | 4,5,6-Trimethoxy-DMT (Predicted |
| 5-HT1A | 0.6 – 4.0 | 235 | > 5,000 (Inactive) |
| 5-HT2A | 16 – 80 | 68 – 1,300 | > 2,500 (Weak/Inactive) |
| 5-HT2C | 18 – 35 | 340 | > 2,000 |
| SERT | ~3,500 (Weak) | > 10,000 | > 10,000 |
> Note: Lower
Structure-Activity Relationship (SAR) Analysis
The failure of 4,5,6-trimethoxy tryptamine to mimic Mescaline is a classic lesson in "Scaffold Hopping" limitations.
The "Indole vs. Phenyl" Mismatch
-
Mescaline (Phenethylamine): The 3,4,5-trimethoxy pattern on the benzene ring is optimal. The phenyl ring is flat and small, allowing the methoxy groups to interact with Ser5.46 and Phe6.52 without steric clash.
-
Tryptamine (Indole): The indole ring is a fused bicyclic system (benzene + pyrrole). It is significantly larger than a simple phenyl ring.
-
Position 4 (Indole): Corresponds roughly to Position 2 or 6 on the phenethylamine. Substituents here clash with Transmembrane Helix 5 (TM5) .
-
Position 5 (Indole): The "Sweet Spot." Corresponds to the para-position (4) of phenethylamines.
-
Position 6 (Indole): Substituents here often reduce affinity unless small (e.g., Fluorine).
-
Visualization of the Steric Clash
The following diagram illustrates why the 5-MeO fits, while the 4,5,6-trimethoxy clashes.
Caption: Comparative SAR showing how the single 5-methoxy group facilitates binding, whereas the 4,5,6-trimethoxy pattern induces steric clashes with receptor helices.
Experimental Protocols
To validate these affinity differences, researchers utilize Radioligand Binding Assays .[3][4] The following protocol is the industry standard for determining
Membrane Preparation
-
Cell Line: Use HEK293 cells stably expressing human 5-HT2A or 5-HT1A receptors.
-
Lysis: Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifugation: Spin at 40,000 x g for 20 mins at 4°C. Resuspend pellet in buffer. Repeat wash twice to remove endogenous serotonin.
Competition Binding Assay
This assay measures the ability of the test compound (tryptamine) to displace a radioactive tracer.
-
Plate Setup: Use 96-well plates.
-
Total Binding: Membrane + Radioligand (
-Clozapine for 5-HT2A or -8-OH-DPAT for 5-HT1A). -
Non-Specific Binding (NSB): Membrane + Radioligand + Excess saturation agent (e.g., 10 µM Methysergide).
-
Test Wells: Membrane + Radioligand + Increasing concentrations of Test Compound (
M to M).
-
-
Incubation: Incubate for 60-90 minutes at 37°C in the dark.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Counting: Add scintillation fluid and count radioactivity (CPM) in a beta counter.
Data Analysis
Calculate
- : Concentration of tryptamine inhibiting 50% of radioligand binding.
- : Concentration of radioligand used.
- : Dissociation constant of the radioligand (determined previously).
Functional Signaling Pathways
Binding affinity does not always equal potency.[2][4] 5-MeO-DMT is a "Biased Agonist," often favoring G-protein coupling over Beta-arrestin.
Caption: 5-MeO-DMT robustly activates the Gq-PLC-Calcium pathway, driving psychoactivity. The trimethoxy analog fails to engage this cascade.
Conclusion
The comparison between 5-methoxy and 4,5,6-trimethoxy tryptamines illustrates a fundamental principle in medicinal chemistry: More is not always better.
-
5-MeO-DMT represents an optimized scaffold where a single methoxy group enhances lipophilicity and receptor contact without introducing steric penalties.
-
4,5,6-Trimethoxy tryptamine fails because the indole scaffold cannot accommodate the "mescaline pattern" within the tight confines of the 5-HT2A receptor's orthosteric site. The 4- and 6-methoxy groups act as steric wedges, preventing the molecule from achieving the necessary conformation for activation.
For drug development, the 5-methoxy position remains the "gold standard" for potency on the tryptamine core, while polymethoxylation is a dead end for this specific scaffold.
References
-
McKenna, D. J., et al. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology.[5][2][6][7][8]
-
Kozell, L. B., et al. (2019). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter.[9] Journal of Pharmacology and Experimental Therapeutics.
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists.[10][11][12] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.
-
Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual reference for tryptamine synthesis and subjective inactivity of polymethoxylated tryptamines).
Sources
- 1. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-MeO-DMT - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4" by Anders A. Jensen, Claudia R. Cecchi et al. [digitalscholar.lsuhsc.edu]
- 8. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-HT2A Agonist Activity of 4,5,6-Trimethoxytryptamine
This guide outlines a rigorous validation framework for assessing the 5-HT2A agonist potential of 4,5,6-trimethoxytryptamine (4,5,6-TMT) . Given the structural rarity of this specific methoxy-substitution pattern on the indole scaffold—distinct from the well-characterized 5-MeO-DMT or the phenethylamine analog Mescaline—this protocol prioritizes establishing a definitive pharmacological profile through comparative analysis.
Executive Summary
Objective: To objectively quantify the affinity (
Structural & Pharmacological Context
Before experimental validation, 4,5,6-TMT must be benchmarked against established standards to contextualize data.
| Compound | Class | 5-HT2A Role | Validation Utility |
| 4,5,6-TMT | Tryptamine | Target Analyte | Investigating steric influence of tri-methoxy substitution. |
| 5-HT (Serotonin) | Endogenous | Full Agonist | Reference for intrinsic efficacy ( |
| DOI | Phenethylamine | Super-Agonist | High-affinity control for radioligand displacement. |
| 5-MeO-DMT | Tryptamine | Non-selective Agonist | Structural benchmark for indole-based potency. |
| Ketanserin | Antagonist | Antagonist | Negative control to prove 5-HT2A specificity. |
Phase I: In Vitro Binding Affinity ( )
The first step is determining if 4,5,6-TMT physically occupies the orthosteric binding site of the 5-HT2A receptor.
Methodology: Radioligand Competition Binding
-
Receptor Source: HEK-293 cells stably expressing human 5-HT2A receptors.
-
Radioligand:
-Ketanserin (Antagonist) or -DOI (Agonist). Note: Agonist radioligands are preferred to detect high-affinity states. -
Protocol:
-
Incubate membrane preparations with 0.5 nM
-Ketanserin. -
Add increasing concentrations of 4,5,6-TMT (
M to M). -
Measure radioactivity remaining on filters after rapid vacuum filtration.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Success Criteria
-
High Affinity:
(Likely active). -
Moderate Affinity:
(Potential partial agonist). -
Inactive:
.
Phase II: Functional Signaling (Gq vs. -Arrestin)
Binding does not equal activation. To validate agonism, we must measure the downstream signaling cascades. 5-HT2A agonists often display functional selectivity (biased agonism).
Workflow Diagram: Signaling Validation
Caption: Dual-pathway validation ensures detection of biased agonism, common in substituted tryptamines.
Protocol A: Calcium Flux (Gq-Pathway)
-
System: FLIPR (Fluorometric Imaging Plate Reader) Tetra.
-
Dye: Fluo-4 AM (Calcium-sensitive dye).
-
Procedure:
-
Load 5-HT2A-HEK cells with Fluo-4 AM for 45 mins.
-
Inject 4,5,6-TMT (serial dilutions).
-
Record fluorescence spike (
) over 180 seconds. -
Control: Pre-treat with Ketanserin (1
M) to block response (confirms specificity).
-
Protocol B: -Arrestin Recruitment (Tango Assay)
-
Rationale: Some hallucinogens recruit arrestin more potently than they induce Calcium flux.
-
Readout: Luminescence (Luciferase) indicating arrestin-receptor interaction.
Phase III: In Vivo Validation (Head Twitch Response)
The Head Twitch Response (HTR) in mice is the gold-standard behavioral proxy for 5-HT2A activation with hallucinogenic potential.
Experimental Protocol
-
Subjects: C57BL/6J mice (Male, 8-10 weeks).
-
Dosing: Administer 4,5,6-TMT (e.g., 1, 3, 10 mg/kg, IP).
-
Observation: Record video for 30 minutes post-injection.
-
Quantification: Blinded scoring of rapid rotational head movements.
-
Antagonist Blockade: A separate group receives Volinanserin (M100907) 15 mins prior to 4,5,6-TMT. Complete ablation of HTR confirms 5-HT2A mechanism.
Comparative Data Template
Use the table below to structure your final validation report.
| Metric | 4,5,6-TMT (Experimental) | 5-HT (Reference) | DOI (Reference) | Interpretation |
| Affinity ( | TBD | 8.0 | 8.5 | Higher value = Stronger binding. |
| Potency ( | TBD | 7.5 | 8.2 | Concentration needed for 50% effect. |
| Efficacy ( | TBD % | 100% | 80-90% | Full vs. Partial Agonist. |
| HTR (Counts/30m) | TBD | N/A (Does not cross BBB) | ~30-40 | Predicts hallucinogenic intensity. |
Technical Considerations & Troubleshooting
-
Solubility: Trimethoxy-tryptamines can be lipophilic. Dissolve in DMSO/Saline (max 5% DMSO) or use tartrate salt forms for in vivo work.
-
Monoamine Oxidase (MAO) Sensitivity: Tryptamines are susceptible to MAO degradation.
-
In Vitro:[1] Not an issue (cell lines lack MAO).
-
In Vivo: If HTR is weak, consider co-administration with an MAO inhibitor (e.g., Pargyline) to distinguish metabolic instability from low receptor potency.
-
-
Selectivity Check: If 4,5,6-TMT shows high affinity but no HTR, screen against 5-HT2C and 5-HT1A . 5-HT1A agonism can inhibit the HTR, producing a false negative for psychedelic potential.
References
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355. Link
-
Halberstadt, A. L., et al. (2020). Head-twitch response in rodents induced by hallucinogens: a review of methodology and results. Psychopharmacology. Link
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link
-
Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Foundational SAR reference for substituted tryptamines). Link
Sources
4,5,6-Trimethoxytryptamine vs psilocybin potency comparison studies
Executive Summary
This guide provides a technical comparison between Psilocybin (and its active metabolite Psilocin ) and 4,5,6-Trimethoxytryptamine (4,5,6-TMT) .[1] While Psilocybin is a clinically validated, high-potency 5-HT2A agonist, 4,5,6-TMT represents a "structure-activity relationship (SAR) dead end."[1] Despite being the direct tryptamine homolog of the phenethylamine Mescaline (3,4,5-trimethoxyphenethylamine), 4,5,6-TMT exhibits negligible affinity and functional potency at the 5-HT2A receptor.[1] This comparison serves as a critical case study in the non-translatability of substitution patterns between phenethylamine and tryptamine scaffolds.
Chemical Structure & Physicochemical Properties
The fundamental difference lies in the substitution patterns on the aromatic rings.[1] Psilocybin utilizes a 4-position phosphorylation (hydrolyzed to a hydroxyl) which is critical for hydrogen bonding within the receptor pocket. 4,5,6-TMT employs three adjacent methoxy groups, creating significant steric bulk.[1]
| Feature | Psilocybin (Prodrug) / Psilocin (Active) | This compound |
| IUPAC Name | [3-(2-dimethylaminoethyl)-1H-indol-4-yl] dihydrogen phosphate | 2-(4,5,6-trimethoxy-1H-indol-3-yl)ethanamine |
| Core Scaffold | Tryptamine (Indole) | Tryptamine (Indole) |
| Substitutions | 4-PO/4-HO: Electron-donating, H-bond donor/acceptor. | 4,5,6-Tri-OMe: Electron-donating, bulky, lipophilic.[1][2] |
| Nitrogen | Tertiary (N,N-Dimethyl): Protects against MAO.[1] | Primary (NH2): Highly susceptible to MAO degradation.[1] |
| Lipophilicity | Moderate (Psilocin logP ~2.[1]1) | High (due to 3x Methoxy groups) |
| Key Analog | 4-HO-DMT (Psilocin) | Mescaline (Phenethylamine analog) |
Structural Visualization (Logic Diagram)
Figure 1: Structural logic comparing the bioactivation of Psilocybin vs. the steric failure of 4,5,6-TMT.[1]
Pharmacodynamics: Receptor Binding & Potency
The primary target for psychedelic activity is the 5-HT2A receptor .[1][3][4][5]
Psilocybin (as Psilocin)[3][5][6][7]
-
Affinity (Ki): High affinity, typically Ki = 6–24 nM at 5-HT2A.[1]
-
Mechanism: The 4-hydroxyl group forms a critical hydrogen bond with Ser5.46 in transmembrane helix 5 (TM5) of the receptor. This interaction stabilizes the active conformation (Gq-coupled).[1]
-
Efficacy: Partial to Full Agonist (Emax ~60-90% of 5-HT).[1]
This compound[1]
-
Affinity (Ki): > 10,000 nM (Inactive/Negligible). [1]
-
Mechanism: While the 3,4,5-trimethoxy pattern works on the phenethylamine scaffold (Mescaline), the indole ring of tryptamine is larger.[1] Adding three methoxy groups at positions 4, 5, and 6 creates excessive width.[1] This causes a steric clash with the receptor residues (specifically Phe6.52 and the TM5 region), preventing the molecule from entering or docking in the orthosteric site.[1]
-
Note: Even the N,N-dimethylated version (4,5,6-trimethoxy-N,N-dimethyltryptamine) lacks significant activity, confirming that the ring substitution, not just the amine, is the issue.[1]
Comparative Data Table
| Metric | Psilocin (4-HO-DMT) | This compound |
| 5-HT2A Affinity (Ki) | 24 nM (High) | > 10,000 nM (Inactive) |
| 5-HT1A Affinity (Ki) | ~150 nM | Low/Unknown |
| Functional Potency (EC50) | ~10–50 nM (Ca2+ flux) | No Response |
| Head Twitch Response (HTR) | Robust / Dose-Dependent | No Response |
| Metabolic Stability | Moderate (O-Glucuronidation) | Very Low (Rapid MAO deamination) |
Experimental Validation Protocols
To verify these claims in a lab setting, the following protocols are standard.
A. In Vitro Radioligand Binding Assay
-
Objective: Determine Ki values using [3H]-Ketanserin (antagonist) or [3H]-Cimbi-36 (agonist) displacement.[1]
-
Protocol:
-
Membrane Prep: HEK293 cells expressing human 5-HT2A.[1]
-
Incubation: Incubate membranes with radioligand (1 nM) and varying concentrations of test drug (10^-10 to 10^-4 M).[1]
-
Filtration: Harvest on GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity (CPM). Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]
-
B. In Vivo Head Twitch Response (HTR)
-
Objective: Assess behavioral proxy for 5-HT2A activation in C57BL/6J mice.
-
Protocol:
-
Administration: IP injection of Psilocybin (1 mg/kg) vs. 4,5,6-TMT (up to 50 mg/kg).[1]
-
Observation: Record head twitches (rapid rotational movements) via magnetometer or video tracking for 30 mins.
-
Quantification: Count events.
-
Expected Result: Psilocybin induces ~30-50 twitches. 4,5,6-TMT induces 0-2 (baseline).[1]
-
Experimental Workflow Diagram
Figure 2: Standard workflow for assessing psychedelic potency via Head Twitch Response (HTR).
The "Mescaline Paradox" (SAR Insight)
Researchers often assume that because Mescaline (3,4,5-trimethoxyphenethylamine) is active, the corresponding tryptamine (this compound) should also be active.[1] This is incorrect due to the binding pocket topology.[1]
-
Phenethylamines (Mescaline): The phenyl ring is smaller. The 3,4,5-methoxy groups orient the molecule to interact with Ser5.43 and Ser5.46.[1]
-
Tryptamines (4,5,6-TMT): The indole ring is fused and larger.[1] The 4,5,6-positions on indole are spatially distinct from the 3,4,5-positions on benzene when docked.[1]
-
4-Position: In tryptamines, a small polar group (OH, PO4, OAc) is preferred (Psilocin).[1] A bulky methoxy (OMe) at position 4 is tolerated but weaker.
-
5-Position: A methoxy (5-MeO-DMT) is highly potent.[1]
-
6-Position: Substitution here generally reduces potency.[1]
-
Combination (4,5,6): The cumulative bulk prevents the "lock-and-key" fit required for receptor activation.[1]
-
Conclusion
This compound is not a viable alternative to Psilocybin. It lacks the requisite affinity for the 5-HT2A receptor and is metabolically unstable in its primary amine form.[1] For drug development purposes, research should focus on 4-substituted (psilocin-like) or 5-substituted (5-MeO-DMT-like) tryptamines, rather than polymethoxylated indole derivatives.[1]
References
-
Nichols, D. E. (2018).[1] Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences. Link
-
Shulgin, A. T., & Shulgin, A. (1997).[1] TiHKAL: The Continuation. Transform Press. (See entries on Tryptamine SAR and Mescaline comparisons). Link
-
Kline, T. B., Benington, F., Morin, R. D., & Beaton, J. M. (1982).[1] Structure-activity relationships in potentially hallucinogenic N,N-dialkyltryptamines substituted in the benzene moiety. Journal of Medicinal Chemistry, 25(8), 908–913.[1] Link
-
Halberstadt, A. L., & Geyer, M. A. (2011).[1] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. Link
-
Geiger, H. A., et al. (2018).[1] The Head-Twitch Response in Rodents Induced by Psilocybin and Other Tryptamine Hallucinogens. ACS Chemical Neuroscience.[1] Link
Sources
- 1. 4-Hydroxytryptamine - Wikipedia [en.wikipedia.org]
- 2. Dipropyltryptamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction to Psychedelic Tryptamines [spiritpharmacist.com]
Comparative Pharmacokinetics of Trimethoxyindole-Based Vascular Disrupting Agents
Executive Summary
This technical guide provides a comparative pharmacokinetic (PK) analysis of trimethoxyindole derivatives , a class of tubulin-binding agents designed as stable analogues of Combretastatin A-4 (CA-4). While the natural product CA-4 is potent, its clinical utility is limited by geometric instability (cis-trans isomerization). Indole-based derivatives, specifically BPR0L075 and OXi8006/OXi8007 , incorporate the essential 3,4,5-trimethoxyphenyl pharmacophore into a rigid indole scaffold to improve metabolic stability and retention.
This guide analyzes the in vivo disposition, metabolic activation (prodrug strategies), and vascular disrupting efficacy of these agents, offering actionable insights for drug development professionals optimizing indole-based chemotherapeutics.
Chemical Class & Mechanism of Action
The "trimethoxyindole" designation in this context refers to aryl-indoles substituted with a 3,4,5-trimethoxyphenyl moiety . This specific substitution pattern is critical for binding to the colchicine-binding site on
-
Mechanism: These agents inhibit tubulin polymerization, leading to cytoskeletal collapse in endothelial cells.
-
Downstream Signaling: Microtubule depolymerization releases GEF-H1 , which activates RhoA and its effector ROCK (Rho-associated kinase). This triggers actin stress fiber formation, cell contraction, and rapid vascular shutdown in tumors.
Figure 1: Mechanistic Pathway of Vascular Disruption
Caption: Signaling cascade triggered by trimethoxyindole derivatives leading to tumor vascular collapse.
Comparative Pharmacokinetic Profiles
The following analysis contrasts two leading indole derivatives against the reference standard, Combretastatin A-4 Phosphate (CA-4P).
Compound Profiles
-
BPR0L075: A 3-aroylindole (6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole). It is a potent pure drug often administered intraperitoneally (IP) in preclinical models.
-
OXi8007 (Prodrug of OXi8006): A phosphate prodrug of the 2-aryl-3-aroylindole OXi8006.[1][2][3] The phosphate group confers water solubility, allowing for intravenous (IV) administration, after which phosphatases convert it to the active lipophilic parent, OXi8006.
Quantitative PK Data Summary (Murine Models)
| Parameter | BPR0L075 (50 mg/kg IP) | OXi8007 / OXi8006 (Prodrug IV) | CA-4P (Reference IV) |
| 1.0 h | < 0.25 h (Rapid Conversion) | 0.5 h (Active CA-4) | |
| ~108 µM (Plasma) | High (Parent OXi8006) | ~10-20 µM | |
| ~1.5 - 2.0 h | ~0.5 - 1.0 h (Active) | ~0.5 h | |
| Clearance | Rapid (Levels <0.1 µM at 9h) | Rapid (High metabolic flux) | Very Rapid (Glucuronidation) |
| Bioavailability | High (IP absorption) | 100% (IV Prodrug) | 100% (IV Prodrug) |
| Tumor Perfusion | ~80% reduction at 2h | >93% reduction at 6h | ~70% reduction at 4-6h |
Key Insight:
-
BPR0L075 achieves an exceptionally high
via IP dosing but is cleared rapidly.[4] Its efficacy window is tight, correlating directly with the 1-6 hour plasma exposure. -
OXi8007 utilizes a "trap-and-release" PK strategy. The phosphate prodrug is stable in solution but rapidly hydrolyzed by endothelial phosphatases in situ, potentially creating a high local concentration of the active OXi8006 at the tumor endothelium.
Experimental Protocols for PK Evaluation
To replicate these findings or evaluate new derivatives, the following rigorous protocols are recommended.
In Vivo Pharmacokinetic Study (Mouse)
Objective: Determine plasma stability and elimination kinetics.
-
Animal Selection: Male CD-1 or BALB/c mice (n=3 per time point).
-
Formulation:
-
Free Indoles (e.g., BPR0L075): Dissolve in DMSO:Cremophor EL:Saline (10:10:80) or PEG400 formulations.
-
Prodrugs (e.g., OXi8007): Dissolve in sterile saline (PBS, pH 7.4).
-
-
Dosing: Administer single bolus (IV tail vein or IP) at 10–50 mg/kg.
-
Sampling:
-
Collection points: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
Method: Retro-orbital sinus or cardiac puncture into heparinized tubes.
-
-
Processing: Centrifuge at 3000 x g for 10 min. Store plasma at -80°C.
Bioanalytical Quantification (LC-MS/MS)
Objective: High-sensitivity detection of parent drug vs. metabolite.
-
Extraction: Protein precipitation using acetonitrile (ACN) with Internal Standard (e.g., 1-(1H-indol-3-ylcarbonyl)-1H-imidazole).
-
Chromatography: C18 Reverse Phase Column (e.g., Waters XBridge).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
Gradient: 10% B to 90% B over 5 mins.
-
-
Mass Spectrometry: Triple Quadrupole (MRM mode). Monitor transitions for the trimethoxybenzoyl fragment (characteristic m/z ~195).
Figure 2: Experimental Workflow
Caption: Standardized workflow for pharmacokinetic evaluation of indole derivatives.
Critical Analysis: Metabolic Stability & Prodrugs
The Prodrug Necessity
Trimethoxyindole derivatives are highly lipophilic (LogP > 3.5), leading to poor aqueous solubility.
-
Problem: Direct IV administration of the parent indole requires toxic cosolvents (Cremophor/Ethanol).
-
Solution: OXi8007 utilizes a disodium phosphate group attached to the phenolic hydroxyl.
Metabolic Liabilities
The 3,4,5-trimethoxy ring is susceptible to O-demethylation by CYP450 isozymes (primarily CYP3A4 and CYP1A2).
-
BPR0L075: The rapid decline in plasma concentration (from 108 µM to 1 µM in 5 hours) indicates high intrinsic clearance (
). -
Mitigation: Future derivatives often incorporate fluorine substitutions on the indole ring or the benzoyl moiety to block metabolic soft spots, though this can alter tubulin binding affinity.
References
-
BPR0L075 Pharmacokinetics
-
OXi8006/OXi8007 Mechanism & Efficacy
-
Indole-Trimethoxyphenyl Scaffolds
- Source: Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjug
- Cit
-
URL:[Link]
-
General VDA Pharmacokinetics
Sources
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug OXi8007 in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug OXi8007 in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 4,5,6-trimethoxytryptamine synthesis across different routes
Executive Summary
This guide provides a technical comparison of synthetic routes for 4,5,6-trimethoxytryptamine , a structural hybrid of mescaline and tryptamine. Due to the electron-rich nature of the 4,5,6-trimethoxyindole core, standard tryptamine protocols require specific modifications to ensure reproducibility.
This analysis compares the two most prevalent methodologies:
-
The Henry Reaction Route (Nitroalkene Reduction): The industry standard for primary amines.
-
The Speeter-Anthony Route (Glyoxalyl Amide Reduction): A versatile alternative often favored for dialkylated analogs but adaptable for primary amines.
Part 1: The Precursor Bottleneck (The Indole Core)
Reproducibility begins with the purity of the starting material. The 4,5,6-trimethoxy substitution pattern presents regioselectivity challenges for the classical Fischer Indole synthesis.
-
Recommended Precursor Route: Leimgruber-Batcho Indole Synthesis .[1][2][3]
-
Mechanism: Condensation of 2-nitro-3,4,5-trimethoxytoluene with
-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization. -
Why: Unlike the Fischer synthesis, which suffers from regiochemical ambiguity (potentially forming the 4,5,6- or 5,6,7-isomer), Leimgruber-Batcho guarantees the 4,5,6-substitution pattern if the starting nitrotoluene is pure.
Part 2: Route Comparison & Protocols
Route A: The Henry Protocol (Nitrovinyl Reduction)
Best For: Primary Amines (High Reproducibility)
Mechanism: Formylation
Step 1: Vilsmeier-Haack Formylation
The electron-rich indole ring reacts rapidly with Vilsmeier reagent.
-
Protocol: Dissolve 4,5,6-trimethoxyindole in DMF. Add
dropwise at 0°C. Heat to 40°C for 1 hour. Hydrolyze with aqueous . -
Critical Control Point: Maintain strict temperature control (0-5°C) during addition. The trimethoxy ring is prone to polymerization if localized heating occurs.
Step 2: Henry Reaction (Nitroaldol)
-
Protocol: Reflux the resulting aldehyde in nitromethane with ammonium acetate catalyst.
-
Observation: The product, 3-(2-nitrovinyl)-4,5,6-trimethoxyindole, precipitates as a bright orange/red solid.
-
Reproducibility Note: Do not let the reaction run too long (>4 hours) as the nitroalkene can polymerize.
Step 3:
Reduction
-
Protocol: Add the nitroalkene to a suspension of
in dry THF. Reflux for 4-6 hours. -
Workup: Fieser workup (
mL , mL 15% , mL ). -
Yield: Typically 60-75% overall.
Route B: The Speeter-Anthony Protocol
Best For:
Step 1: Acylation
-
Protocol: Add oxalyl chloride to a solution of 4,5,6-trimethoxyindole in anhydrous diethyl ether at 0°C.
-
Observation: Immediate formation of the glyoxalyl chloride precipitate (bright yellow/orange).
-
Expert Insight: The electron-donating methoxy groups make the indole C3 position extremely nucleophilic. Do not exceed 0°C ; higher temperatures lead to bis-acylation or tar formation.
Step 2: Amidation
-
Protocol: Gas ammonia (for primary amine) or dimethylamine (for tertiary) into the reaction mixture.
-
Challenge: For primary amines, the resulting primary amide is insoluble and difficult to reduce.
Step 3: Reduction[4][5]
-
Protocol: Reduce the glyoxylamide with excess
in refluxing THF or Dioxane. -
Reproducibility Warning: Primary glyoxylamides require harsher reduction conditions (longer reflux, ~24h) compared to tertiary amides. This often degrades the trimethoxy ring, lowering yields to <50%.
Part 3: Comparative Analysis
| Feature | Route A: Henry (Nitrovinyl) | Route B: Speeter-Anthony |
| Target Product | Primary Amine (Tryptamine) | Tertiary Amine (DMT analogs) |
| Overall Yield | High (60–75%) | Low for Primary (30–50%) |
| Step Count | 3 (Formylation, Condensation, Reduction) | 3 (Acylation, Amidation, Reduction) |
| Purification | Crystallization of Nitrovinyl intermediate | Column Chromatography often required |
| Moisture Sensitivity | Moderate | Critical (Oxalyl Chloride step) |
| Scalability | High (Nitroalkenes are stable solids) | Moderate (Acyl chlorides are labile) |
Experimental Data Summary
-
Purity: Route A typically yields higher purity crude product because the nitrovinyl intermediate crystallizes cleanly, acting as a purification bottleneck.
-
Impurity Profile: Route B often contains unreduced amide or cleavage products due to the extended reflux times required for primary amide reduction.
Part 4: Visualization of Pathways
Caption: Figure 1 illustrates the divergence between the Henry (top) and Speeter-Anthony (bottom) routes. Note the dashed line indicating the difficulty of reducing primary amides in Route B.
References
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society.
-
Shulgin, A. T., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press. (Detailed protocols for substituted tryptamines).
-
Leimgruber, W., & Batcho, A. D. (1971).[1] A New and Efficient Synthesis of Indoles. Organic Syntheses. (Foundation for the 4,5,6-trimethoxyindole core).
-
Somei, M., et al. (1981). The Chemistry of Indoles.[1][3][6][7] XIII. Syntheses of 4-Substituted Indoles. Chemical & Pharmaceutical Bulletin. (Discusses regioselectivity issues in Fischer synthesis vs alternatives).
-
Brandt, S. D., et al. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines.[5][8] Part II. Characterisation of the Speeter and Anthony synthetic route. Forensic Science International.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
Safety Operating Guide
Operational Protocol: Safe Disposal and Management of 4,5,6-Trimethoxytryptamine
Executive Summary & Risk Context
4,5,6-Trimethoxytryptamine (4,5,6-TMT) is a substituted tryptamine alkaloid with structural similarities to mescaline and psilocybin. Unlike standard organic solvents, its disposal requires elevated vigilance due to two critical factors: bioactivity (potential interaction with serotonin receptors) and chemical stability (indole ring reactivity).
The Core Directive: This compound must never be treated as general organic waste. "Dilute and pour" is strictly prohibited. The objective of this protocol is Zero Environmental Discharge and Total Chain of Custody .
Hazard Identification & Waste Classification
Before initiating disposal, you must classify the waste stream. While 4,5,6-TMT is not explicitly P-listed (acutely hazardous) under US RCRA regulations, it must be managed as Toxic and Bio-hazardous due to its pharmacological profile.
Waste Classification Matrix
| Parameter | Classification | Operational Implication |
| Primary Hazard | Toxic (Oral/Dermal) | Double-bag solids; use screw-top containers for liquids. |
| Secondary Hazard | Irritant (Alkaline) | pH check required if mixed with aqueous waste streams. |
| RCRA Status | Unlisted (Characteristic) | Default to D001 (Ignitable) if in solvent, or Toxic (General). |
| Stability | Light/Air Sensitive | Waste containers must be Amber/Opaque . |
| Reactivity | Incompatible with Oxidizers | DO NOT mix with Nitric Acid or Peroxides (Fire/Explosion Risk). |
Operational Disposal Protocol
This protocol uses a Self-Validating System : every step includes a check to ensure the material is contained before moving to the next.
Phase 1: Segregation & Preparation
Objective: Prevent cross-contamination and accidental reaction.
-
Isolate the Stream: Do not mix 4,5,6-TMT waste with general organic solvents (acetone/methanol washings) unless the concentration is <0.1%. High-concentration residues must have their own designated container.
-
Container Selection:
-
Solids: High-density polyethylene (HDPE) wide-mouth jar.
-
Liquids: Amber glass or fluorinated HDPE bottle.
-
-
Labeling:
-
Standard Label: "Hazardous Waste - Toxic."
-
Specific Label: "Contains this compound. Alkaloid. Do Not Open."
-
Phase 2: Chemical Deactivation (Spills & Residuals Only)
Note: This step is for cleaning glassware or neutralizing spills. Bulk disposal should proceed directly to Phase 3.
The indole core of 4,5,6-TMT is electron-rich, making it susceptible to oxidative cleavage. We utilize this for deactivation.
Reagents:
-
Solution A: 10% Sodium Hypochlorite (Bleach) OR
-
Solution B: Potassium Permanganate (KMnO₄) (0.1 M in dilute H₂SO₄)
Protocol:
-
Apply Solution A to the contaminated surface or glassware.
-
Validation: Wait 15 minutes. A color change (often to dark brown/black) indicates the oxidation of the indole ring is proceeding.
-
Absorb the neutralized slurry with vermiculite or chem-pads.
-
Dispose of the absorbent as solid hazardous waste.
Phase 3: Final Packaging & Chain of Custody
Objective: Secure transfer to Environmental Health & Safety (EHS) or licensed contractor.
-
Secondary Containment: Place the primary waste container inside a clear, sealable plastic bag (Zip-lock style) to contain potential leaks and preserve the label.
-
Documentation: Log the mass/volume. If your lab operates under GLP/GMP, a witness signature is required during the sealing process to prevent diversion.
-
Storage: Store in a locked, cool, dry cabinet until pickup.
Decision Workflow Diagram
The following diagram illustrates the critical decision points for handling 4,5,6-TMT waste.
Figure 1: Decision matrix for the safe handling and disposal of substituted tryptamines.
Emergency Procedures
Accidental Exposure
-
Inhalation: Move to fresh air immediately. The methoxy groups increase lipophilicity, potentially speeding absorption.
-
Skin Contact: Wash with soap and water for 15 minutes. DO NOT use ethanol or organic solvents, as they may increase transdermal absorption of the alkaloid.
-
Eye Contact: Flush with water for 15 minutes.[1]
Spill Management
-
Evacuate the immediate area.
-
Don PPE: Nitrile gloves (double gloved), lab coat, and P100 respirator if powder is aerosolized.
-
Contain: Surround spill with absorbent pads.
-
Neutralize: Gently apply 10% bleach solution (as per Phase 2 above) to degrade the compound.
-
Collect: Scoop material into a hazardous waste bag.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
PubChem. (n.d.). Compound Summary: Tryptamine.[2] National Library of Medicine. (Used for structural class hazard generalization).
-
American Chemical Society. (2023).
Sources
Personal protective equipment for handling 4,5,6-Trimethoxytryptamine
[1]
Executive Summary & Hazard Characterization
4,5,6-Trimethoxytryptamine is a substituted tryptamine and a structural analog of serotonin and mescaline.[1] While specific toxicological data for this isomer is often limited compared to its 5-methoxy counterparts, the Precautionary Principle dictates it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]
Key chemical hazards for this class include:
-
Serotonergic Activity: Potential agonist activity at 5-HT receptors, posing risks of central nervous system (CNS) effects upon inhalation or absorption.[1]
-
Respiratory Irritation: Crystalline tryptamine salts are friable; micronized dust can bypass upper respiratory defenses.[1]
-
Dermal Permeation: Lipophilic methoxy groups facilitate skin absorption, a risk significantly amplified when solvated in carriers like Dimethyl Sulfoxide (DMSO).[1]
Core Directive: Treat this compound as an Occupational Exposure Band (OEB) 4 substance until specific toxicology proves otherwise. All handling must occur under containment.[1]
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. The following matrix specifies the barrier protection required to neutralize the specific permeation and inhalation vectors of methoxylated tryptamines.
| Body Zone | Standard Requirement | Advanced Specification (Required for 4,5,6-TMT) | Scientific Rationale |
| Dermal (Hands) | Nitrile Gloves | Double-Gloving Protocol: 1.[1] Inner: Low-modulus Nitrile (4 mil)2.[1] Outer: Extended-cuff Nitrile (5-8 mil)If using DMSO/DCM:[1] Use Laminate (Silver Shield) liners.[1] | Standard nitrile degrades rapidly under organic solvent stress.[1] Double gloving creates a "breakthrough buffer," allowing time to doff outer gloves upon contamination before skin contact occurs.[1] |
| Respiratory | N95 Mask | Primary: Fume Hood (Face Velocity 80-100 fpm)Secondary (if outside hood): P100 Half-Face Respirator or PAPR.[1] | Tryptamine salts form fine particulates (<5µm) that N95s may fail to electrostatically capture in high-humidity lab environments.[1] |
| Ocular | Safety Glasses | Chemical Splash Goggles (Indirect Vent) or Face Shield.[1] | Risk of irreversible corneal damage from alkaline tryptamine salts.[1] Glasses do not seal against floating particulate dust.[1] |
| Body | Lab Coat | Tyvek® Lab Coat (Closed-front) + Tyvek Wrist Sleeves.[1] | Cotton coats absorb liquids and trap dust.[1] Tyvek provides a non-porous barrier.[1] Wrist sleeves bridge the gap between glove and coat. |
Operational Workflow: Safe Weighing & Solubilization
The moment of highest risk is the transition from solid to solution. The following protocol minimizes static dispersion and solvent-facilitated absorption.
Phase A: Preparation
-
Static Neutralization: Tryptamines are prone to static charge.[1] Use an ionizing anti-static gun on the weigh boat and spatula before touching the compound.
-
Containment Check: Verify Fume Hood certification (must be within 12 months). Clear the sash area of clutter to ensure laminar airflow.
Phase B: The Weighing Procedure
-
Place the analytical balance inside the fume hood.[1]
-
Transfer the solid using a disposable anti-static micro-spatula.[1]
-
Critical Step: Immediately recap the stock vial. Do not leave it open while waiting for the balance to stabilize.
-
If a spill occurs: Cover with a chemically compatible absorbent pad dampened with ethanol (to prevent dust generation) and wipe into a biohazard bag.[1]
Phase C: Solubilization (The "Carrier" Risk)
Warning: Once dissolved in solvents like DMSO or Ethanol, the compound can penetrate nitrile gloves in <5 minutes.
-
Add solvent to the vial before removing it from the hood.
-
Vortex/sonicate inside the hood with the cap sealed with Parafilm.[1]
-
Glove Change: Immediately after handling the liquid solution, doff the outer pair of gloves and replace them. This "preventative doffing" ensures no invisible micro-droplets remain on your hands during downstream experiments.[1]
Visualized Safety Logic
The following diagram illustrates the decision logic for handling substituted tryptamines, prioritizing Engineering Controls over PPE.
Caption: Operational logic flow for handling this compound, distinguishing between solid-state inhalation risks and liquid-state permeation risks.
Waste Disposal & Decontamination[1]
Never dispose of tryptamines down the drain. They are bioactive organic amines that can disrupt aquatic ecosystems.[1]
-
Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a dedicated "Hazardous Solid Waste" bag.[1] Label as "Toxic Organic Solid."[1]
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent streams depending on the carrier.
-
Destruction Method: The only acceptable disposal method is High-Temperature Incineration .[1] Ensure your waste manifest explicitly lists "Substituted Tryptamine" to alert the disposal facility.
References
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.[1] United States Department of Labor.[1] [Link]1]
-
National Institutes of Health (NIH). (2014).[1] Changes in Chemical Permeation of Disposable Latex, Nitrile, and Vinyl Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2022).[1] Hazardous Waste Generators: Managing Your Hazardous Waste. RCRA Guidelines. [Link]1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
